molecular formula C13H20O4 B15596269 Cucumegastigmane I

Cucumegastigmane I

Cat. No.: B15596269
M. Wt: 240.29 g/mol
InChI Key: CNLCQYMRNGWEJB-GXFFZTMASA-N
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Description

Cucumegastigmane I is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

(4S)-4-[(3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/t10-,13+/m0/s1

InChI Key

CNLCQYMRNGWEJB-GXFFZTMASA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Cucumegastigmane I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the chemical structure elucidation of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus (cucumber), is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in defining the molecule's unique three-dimensional structure.

The determination of the chemical structure of this compound was principally achieved through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute stereochemistry of the molecule was definitively established through chemical conversion and the application of the modified Mosher's method.

Spectroscopic Data Analysis

The structural backbone and functional groups of this compound were meticulously mapped out using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicity (J in Hz)
25.88s
42.47d (16.8)
42.22d (16.8)
75.89dd (15.7, 6.4)
85.81dd (15.7, 6.4)
94.31q (6.4)
101.25d (6.4)
111.05s
121.01s
131.83s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ) ppm
141.8
2126.3
3162.9
449.6
5198.2
678.9
7134.8
8129.5
969.1
1023.4
1124.5
1223.5
1319.5

Experimental Protocols

Isolation of this compound

The isolation of this compound from the leaves of Cucumis sativus involved a multi-step extraction and chromatographic process.

  • Extraction: Dried and powdered leaves of Cucumis sativus were subjected to extraction with methanol (B129727) (MeOH). The resulting extract was then partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc-soluble fraction, which showed promising activity in preliminary screenings, was subjected to silica (B1680970) gel column chromatography.

  • Further Purification: The fractions containing this compound were further purified using repeated column chromatography on silica gel and ODS, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Determination of Absolute Stereochemistry by the Modified Mosher's Method

The absolute configuration of the chiral center at C-9 was determined by derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides to form the corresponding (S)- and (R)-MTPA esters.

  • Esterification: this compound was treated separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in deuterated pyridine (B92270) to yield the (S)-MTPA and (R)-MTPA esters, respectively.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters were recorded.

  • Data Analysis: The differences in the chemical shifts (Δδ = δS - δR) for the protons adjacent to the C-9 chiral center were calculated. A consistent positive or negative value for Δδ on either side of the C-9 carbinol proton in the conformational model allowed for the assignment of the absolute configuration at this center.

Logical Workflow for Structure Elucidation

The systematic process followed for the elucidation of the chemical structure of this compound is depicted in the following workflow diagram.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_structure Structure Determination cluster_stereochemistry Stereochemistry Plant Material Cucumis sativus Leaves Extraction Methanol Extraction & Partitioning Plant Material->Extraction Chromatography Silica Gel & ODS Chromatography Extraction->Chromatography EtOAc Fraction HPLC Preparative HPLC Chromatography->HPLC Pure Compound Pure this compound HPLC->Pure Compound HRESIMS HRESIMS Analysis Pure Compound->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) Pure Compound->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) Pure Compound->NMR_2D Planar Structure Determination of Planar Structure HRESIMS->Planar Structure Molecular Formula NMR_1D->Planar Structure Functional Groups & Carbon Skeleton NMR_2D->Planar Structure Connectivity Mosher Modified Mosher's Method Planar Structure->Mosher Absolute Config Absolute Stereochemistry at C-9 Mosher->Absolute Config Δδ (δS - δR) Analysis Final Structure Complete Chemical Structure of this compound Absolute Config->Final Structure

Figure 1. Logical workflow of the structure elucidation of this compound.

This guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, providing a detailed account of the methodologies employed in the structural characterization of novel bioactive compounds.

An In-depth Technical Guide on Cucumegastigmane I (CAS No. 929881-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The primary scientific literature detailing the specific experimental protocols and quantitative biological data for the isolation and characterization of Cucumegastigmane I, a novel compound first reported in 2007, is not publicly available. Consequently, this guide provides a comprehensive overview based on available chemical data and presents generalized experimental methodologies common in natural product chemistry. The biological context is inferred from studies on the source organism and related compounds.

Introduction

This compound is a sesquiterpenoid natural product belonging to the megastigmane class of compounds.[1] It was first isolated from the leaves of Cucumis sativus, the common cucumber plant.[2] Megastigmanes are a diverse group of C13-norisoprenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, compiling all available data and presenting it in a structured format.

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes its known physicochemical properties.

PropertyValueReference
CAS Number 929881-46-9[1]
Molecular Formula C₁₃H₂₀O₄[1]
Molecular Weight 240.30 g/mol [1]
Synonyms (6S,7E)-6,9,10-Trihydroxymegastigma-4,7-dien-3-one[1]
Class Sesquiterpenoid[1]
Source Cucumis sativus (Cucumber) leaves[2]
Purity (Commercial) Typically >95% (HPLC)[1]
Appearance Powder[1]

Experimental Protocols

While the specific experimental details for the isolation and characterization of this compound are not accessible, this section outlines generalized protocols typically employed for such purposes in natural product chemistry.

General Isolation and Purification Workflow

The isolation of a specific natural product from a plant source is a multi-step process involving extraction, fractionation, and purification. The following diagram illustrates a typical workflow.

G General Workflow for Natural Product Isolation A Plant Material (Cucumis sativus leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) D->E F Fractionation E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Semi-pure Fractions G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: Fresh leaves of Cucumis sativus are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Purification: The fractions are subjected to various chromatographic techniques to isolate the pure compound.

    • Column Chromatography: Fractions are often first separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

    • Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically performed using preparative HPLC with a suitable column (e.g., C18) and solvent system.

Structure Elucidation Workflow

The chemical structure of an isolated pure compound is determined using a combination of spectroscopic techniques.

G Workflow for Structure Elucidation A Pure this compound B Mass Spectrometry (MS) (e.g., ESI-MS, HR-MS) A->B C Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) A->C D Infrared (IR) Spectroscopy A->D E Ultraviolet-Visible (UV-Vis) Spectroscopy A->E F Determination of Molecular Formula and Unsaturation B->F H Elucidation of Planar Structure C->H G Identification of Functional Groups D->G E->G F->H G->H I Determination of Stereochemistry (e.g., Mosher's Method, NOESY) H->I J Final 3D Structure I->J

Caption: General workflow for determining the structure of a novel compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecule's planar structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques help identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).

  • Stereochemistry Determination: The absolute configuration of chiral centers is determined using methods like the modified Mosher's method, which involves chemical derivatization followed by NMR analysis, or through advanced NMR techniques like NOESY which shows through-space correlations between protons.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for pure this compound is not available in the public domain. However, extracts from Cucumis sativus and other megastigmane compounds have been reported to possess various biological activities.

ActivityPlant Part/Compound ClassFindings
Antioxidant Cucumis sativus leaf extractShowed significant free radical scavenging activity.
Anti-inflammatory Cucumis sativus leaf extractDemonstrated anti-inflammatory effects in animal models.
Antitumor Megastigmane GlycosidesSome compounds in this class have shown antitumor properties.
Hepatoprotective Megastigmane GlycosidesCertain megastigmanes exhibit protective effects on the liver.

Given the reported anti-inflammatory and antioxidant activities of Cucumis sativus extracts, it is plausible that this compound may contribute to these effects. A common signaling pathway implicated in inflammation is the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which could be a hypothetical target for this compound.

G Hypothetical Modulation of the NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C Activation D IκBα C->D Phosphorylation E NF-κB (p65/p50) D->E Ubiquitination & Degradation G NF-κB (p65/p50) E->G Translocation F This compound (Hypothetical Target) F->C Inhibition? H DNA G->H I Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) H->I

Caption: A potential mechanism of action via the NF-κB pathway.

Hypothetical Mechanism: Pro-inflammatory stimuli can activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50). NF-κB then translocates to the nucleus to induce the expression of inflammatory genes. A potential anti-inflammatory compound like this compound could hypothetically inhibit this pathway, for instance, by preventing the activation of the IKK complex.

Conclusion

This compound is a novel sesquiterpenoid isolated from cucumber leaves. While its specific biological functions remain to be elucidated through further research, its chemical class and the known activities of its source plant suggest potential for antioxidant and anti-inflammatory properties. This technical guide provides a foundation for researchers interested in this compound by summarizing the available chemical data and outlining standard methodologies for its study. Further investigation is warranted to determine its quantitative biological activity and to explore its potential as a therapeutic agent.

References

Cucumegastigmane I: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from the leaves of Cucumis sativus (cucumber).[1][2] As a member of the megastigmane class of compounds, which are known for a variety of biological activities, this compound is a molecule of interest for further investigation in pharmaceutical and phytochemical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance.

Physicochemical Properties

At present, detailed physical properties such as melting point and boiling point for this compound have not been extensively reported in the literature. However, based on its isolation as a colorless oil, it can be inferred that it is liquid at room temperature. The following table summarizes the known physicochemical data for this compound.

PropertyValueSource
Appearance Colorless oilKai et al., 2007
Molecular Formula C13H20O3Kai et al., 2007
Molecular Weight 224.30 g/mol Kai et al., 2007
Optical Rotation [α]D25 +5.3° (c 1.0, CHCl3)Kai et al., 2007

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are crucial for its identification and characterization.

¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
25.88s
42.37d17.0
41.99d17.0
61.25s
60.98s
75.66dd15.5, 6.5
85.76dd15.5, 6.5
94.30q6.5
101.25d6.5
111.27s
121.83s
131.27s

Source: Kai et al., 2007

¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
178.8
2126.9
3162.5
449.6
534.0
641.5
7134.8
8131.5
969.3
1023.6
1124.3
1223.4
1329.8

Source: Kai et al., 2007

Experimental Protocols

The following section details the methodology for the isolation and purification of this compound from its natural source, as described in the primary literature.

Isolation and Purification of this compound

This protocol is based on the method reported by Kai et al., 2007.

1. Plant Material:

  • Fresh leaves of Cucumis sativus are used as the starting material.

2. Extraction:

  • The fresh leaves are macerated and extracted with methanol (B129727) (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

4. Chromatographic Separation:

  • The ethyl acetate-soluble fraction, which contains this compound, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are pooled.

5. Final Purification:

  • The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column with a suitable mobile phase (e.g., a methanol-water gradient) to yield pure this compound.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

experimental_workflow start Fresh Leaves of Cucumis sativus extraction Methanol Extraction start->extraction concentration Concentration extraction->concentration partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) concentration->partition silica_gel Silica Gel Column Chromatography partition->silica_gel EtOAc Fraction hplc Preparative HPLC (ODS) silica_gel->hplc end Pure this compound hplc->end

Isolation and Purification Workflow for this compound.

Biological Activity and Signaling Pathways

While the biological activities of the broader class of megastigmanes have been reported to include antimicrobial and antioxidant properties, specific studies on the biological effects and associated signaling pathways of this compound are limited. Further research is required to elucidate its pharmacological potential.

Based on the activities of structurally related compounds, potential areas of investigation for this compound could include anti-inflammatory and cytotoxic activities. For instance, other megastigmanes have been shown to modulate inflammatory pathways. A hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory action is the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk cucumegastigmane This compound cucumegastigmane->ikk Potential Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->transcription inflammation Inflammatory Response transcription->inflammation

Hypothetical Anti-inflammatory Signaling Pathway for this compound.

This diagram illustrates a potential mechanism where this compound might inhibit the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, ultimately leading to a reduction in the expression of pro-inflammatory genes. It is important to note that this is a hypothetical pathway and requires experimental validation.

Conclusion

This compound is a structurally characterized norisoprenoid from cucumber leaves. This guide provides the foundational physicochemical and spectroscopic data necessary for its identification and further study. While its specific biological activities remain largely unexplored, its chemical structure suggests potential for interesting pharmacological properties. The provided experimental protocols offer a basis for its isolation for future research endeavors, which are crucial to fully understand its potential applications in drug discovery and development.

References

Cucumegastigmane I: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a megastigmane-type norisoprenoid first identified in the leaves of Cucumis sativus (cucumber). As a member of the C13 norisoprenoid class of compounds, it is biosynthetically derived from the degradation of carotenoids. While research specifically focused on this compound is limited, the broader class of megastigmanes has garnered scientific interest for a range of biological activities, including anti-inflammatory, antioxidant, and potential insulin-sensitizing properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, putative biological activities based on related compounds, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C13H20O4PubChem
IUPAC Name (4S)-4-[(E,3S)-3,4-dihydroxybut-1-en-1-yl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-onePubChem
Molecular Weight 240.30 g/mol PubChem
Class Megastigmane, C13 Norisoprenoid[1][2]
Natural Source Cucumis sativus (Cucumber) leaves[1]

Potential Biological Activities and Signaling Pathways

Potential Insulin-Sensitizing Effects and the IRS-1/PI3K/AKT Signaling Pathway

A study on a decoction of Cucumis prophetarum root, which is rich in the related compound Cucumegastigmane II, demonstrated an effect on the insulin (B600854) signaling pathway in insulin-resistant L6 myoblasts. The extract was found to increase the phosphorylation of key proteins in this pathway, suggesting a potential mechanism for improving insulin sensitivity. This provides a strong rationale for investigating whether this compound exerts similar effects.

The proposed signaling pathway is as follows:

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake Promotes Cucumegastigmane_I This compound (Putative) Cucumegastigmane_I->IRS1 May enhance phosphorylation

Putative Insulin Sensitizing Pathway of this compound.
Potential Anti-inflammatory Activity

Plant extracts from the Cucumis genus have demonstrated anti-inflammatory properties. While specific data for this compound is unavailable, it is plausible that this compound contributes to the overall anti-inflammatory profile of these extracts.

Potential Antioxidant Activity

Megastigmanes, as a class, have been reported to possess antioxidant activities, primarily through radical scavenging mechanisms[1][2]. It is hypothesized that this compound may also exhibit such properties.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for the biological evaluation of this compound, based on standard assays used for similar natural products.

Isolation and Purification of this compound
  • Objective: To isolate this compound from its natural source, Cucumis sativus leaves.

  • Methodology:

    • Extraction: Air-dried and powdered leaves of Cucumis sativus are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

    • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

    • Chromatography: The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Purification: Fractions showing the presence of the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

    • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

isolation_workflow start Cucumis sativus Leaves extraction Methanol Extraction start->extraction fractionation Solvent Partitioning extraction->fractionation column_chroma Silica Gel Column Chromatography fractionation->column_chroma hplc Preparative HPLC column_chroma->hplc structure Spectroscopic Analysis (NMR, MS) hplc->structure end Pure this compound structure->end

Workflow for the Isolation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

    • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

    • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

    • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Objective: To assess the free radical scavenging capacity of this compound.

  • Methodology:

    • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test solutions of this compound at various concentrations are also prepared.

    • Reaction: An aliquot of each this compound solution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark at room temperature for 30 minutes.

    • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications, particularly in the areas of metabolic disorders and inflammation. The current body of literature, while limited, suggests that this compound warrants further investigation. Future research should prioritize the isolation of sufficient quantities of pure this compound to enable comprehensive biological evaluation. Key areas of focus should include:

  • Quantitative assessment of its anti-inflammatory, antioxidant, and anticancer activities to determine IC50/EC50 values.

  • Elucidation of its specific effects on the IRS-1/PI3K/AKT signaling pathway and its potential as an insulin-sensitizing agent.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide on Cucumegastigmane I in Cucumis sativus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cucumegastigmane I, a megastigmane compound isolated from the leaves of Cucumis sativus (cucumber). This document details the physicochemical properties, a detailed experimental protocol for its isolation and characterization, and a discussion of its known biological context. The information is intended to serve as a foundational resource for researchers interested in the phytochemistry of Cucumis sativus and the potential applications of its secondary metabolites.

Core Concepts: Introduction to this compound

This compound is a C13-norisoprenoid, a class of compounds believed to be derived from the degradation of carotenoids.[1] It was first isolated from the leaves of Cucumis sativus along with a related compound, Cucumegastigmane II.[2][3] The structural elucidation of these novel compounds was accomplished through extensive spectroscopic analysis.[2][3] Megastigmanes as a chemical class are of interest due to their structural diversity and reported biological activities in various plant species, including radical scavenging and hepatoprotective effects.[1][4]

Data Presentation: Physicochemical and Spectroscopic Data

While quantitative data on the yield and concentration of this compound in Cucumis sativus leaves is not extensively reported in the available literature, its structural and spectroscopic properties have been characterized. The following table summarizes the key identification parameters for this compound.

PropertyDataReference
Molecular Formula C₁₃H₂₀O₄[2]
Appearance Colorless oil[2]
Spectroscopic Data ¹H NMR, ¹³C NMR, HMQC, HMBC, NOESY, HR-FABMS[2][3]
Key Spectroscopic Features The structure was elucidated based on detailed analysis of 1D and 2D NMR spectra and high-resolution mass spectrometry.[2]

Experimental Protocols: Isolation and Characterization of this compound

The following protocol is a detailed methodology for the extraction, isolation, and characterization of this compound from Cucumis sativus leaves, based on the procedures described for the isolation of megastigmanes from plant material.[2][5][6]

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Cucumis sativus are collected.

  • Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, to a constant weight.

  • Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a reversed-phase column (e.g., ODS or C18) with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This final purification step yields the isolated this compound.

Structure Elucidation and Characterization
  • Spectroscopic Analysis: The structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.[2][3][7][8]

  • Optical Rotation: The specific rotation of the purified compound is measured to determine its chiroptical properties.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound from Cucumis sativus leaves.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization start Fresh Cucumis sativus Leaves drying Air Drying & Pulverization start->drying extraction Methanol Extraction drying->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning column_chrom Silica Gel Column Chromatography (EtOAc Fraction) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy structure Structure Elucidation of This compound spectroscopy->structure

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Signaling Pathways

To date, there is no specific signaling pathway that has been reported in the scientific literature to directly involve this compound. Research on the biological roles of many specific megastigmanes is still in its early stages. General plant signaling pathways in Cucumis sativus in response to various biotic and abiotic stresses have been studied, but a direct link to this compound has not been established.

Biological Activity

The biological activity of purified this compound from Cucumis sativus leaves has not been extensively investigated. Some sources indicate no reported biological activity for this specific compound from this source.[3] However, the broader class of megastigmanes has been associated with various biological activities, including radical scavenging activity.[9] The extracts of Cucumis sativus leaves, which contain a mixture of phytochemicals including this compound, have been reported to possess anti-inflammatory and anticancer properties.[10][11] Further research is required to determine the specific contribution of this compound to the overall bioactivity of cucumber leaf extracts.

Conclusion and Future Directions

This compound is a structurally characterized megastigmane from Cucumis sativus leaves. While its isolation and structure have been described, there is a notable lack of quantitative data and information on its specific biological activities and mechanisms of action. Future research should focus on:

  • Developing and validating quantitative analytical methods to determine the concentration of this compound in Cucumis sativus leaves under different growing conditions.

  • Conducting comprehensive biological assays to evaluate the pharmacological potential of purified this compound, particularly in areas suggested for megastigmanes, such as antioxidant and anti-inflammatory activities.

  • Investigating the potential role of this compound in plant defense or signaling pathways within Cucumis sativus.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in science and medicine.

References

An In-Depth Technical Guide on the Isolation of Cucumegastigmane I from Trichosanthes kirilowii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I, a megastigmane-type norisoprenoid, has been identified as a constituent of Trichosanthes kirilowii Maxim. (Cucurbitaceae), a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the fruits of T. kirilowii. The document outlines detailed experimental protocols for extraction, chromatographic separation, and purification. Furthermore, it presents key quantitative data, including representative spectroscopic values for structural elucidation. A proposed anti-inflammatory signaling pathway for this compound is also detailed, highlighting its potential therapeutic relevance. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Trichosanthes kirilowii Maxim., commonly known as Chinese snake gourd, is a perennial vine belonging to the Cucurbitaceae family. Various parts of this plant, including the fruit, seeds, and tuber, have been utilized in traditional Chinese medicine for centuries to treat a range of ailments.[1] Phytochemical investigations of T. kirilowii have revealed a diverse array of secondary metabolites, including flavonoids, saponins, and terpenoids.[2][3][4] Among these, this compound represents a class of C13-norisoprenoids, which are oxidative degradation products of carotenoids.[5] Megastigmanes are known to possess a variety of biological activities, making them interesting targets for drug discovery. This whitepaper provides a detailed methodology for the isolation and characterization of this compound from the fruits of T. kirilowii.

Experimental Protocols

The following protocols describe a comprehensive procedure for the isolation and purification of this compound from the dried fruits of Trichosanthes kirilowii.

Plant Material

Dried, mature fruits of Trichosanthes kirilowii Maxim. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The fruits were air-dried in the shade and pulverized into a coarse powder.

Extraction
  • Macerate the powdered plant material (1 kg) with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

Fractionation
  • Suspend the crude ethanol extract (100 g) in distilled water (1 L).

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (B1210297) (3 x 1 L), and n-butanol (3 x 1 L).

  • Concentrate each fraction to dryness in vacuo to yield the n-hexane, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification

2.4.1 Silica (B1680970) Gel Column Chromatography

  • Subject the ethyl acetate fraction (20 g) to silica gel column chromatography (200-300 mesh, 500 g).

  • Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) and subsequently with ethyl acetate-methanol (from 100:0 to 50:50, v/v).

  • Collect fractions of 250 mL each and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

  • Combine fractions showing similar TLC profiles.

2.4.2 Sephadex LH-20 Column Chromatography

  • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.

  • Elute with methanol (B129727) as the mobile phase.

  • Collect fractions and monitor by TLC.

2.4.3 Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform final purification of the enriched fraction by preparative HPLC.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound and remove the solvent under reduced pressure to yield the pure compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound. Note that the yield and purity are representative values and may vary depending on the plant material and experimental conditions. The spectroscopic data is based on published data for this compound.

Table 1: Physicochemical and Yield Data for this compound

ParameterValue
Molecular FormulaC₁₃H₂₀O₄
Molecular Weight240.30 g/mol
AppearanceWhite amorphous powder
Representative Yield0.0015% (from dried fruit)
Representative Purity>98% (by HPLC)

Table 2: Representative ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
25.88d1.5
45.85s
76.45dd15.8, 9.8
86.05d15.8
94.40m
101.05s
111.07s
121.88s
131.28d6.3

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
141.8
2126.3
3199.8
4128.9
5163.4
679.5
7135.8
8130.2
968.7
1023.5
1124.5
1219.8
1323.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Fruits of Trichosanthes kirilowii extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions n-Hexane, Ethyl Acetate, n-Butanol Fractions fractionation->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Proposed Anti-Inflammatory Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Cucumegastigmane_I This compound Cucumegastigmane_I->IKK Inhibits Cucumegastigmane_I->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Induces

Figure 2. Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Proposed Biological Activity: Anti-Inflammatory Effects

While the specific biological activities of this compound are still under investigation, many megastigmane derivatives and compounds from the Cucurbitaceae family exhibit significant anti-inflammatory properties. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

As depicted in Figure 2, inflammatory stimuli such as lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to a downstream cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release of NF-κB. The freed NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.

Based on the known activities of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway. Potential mechanisms include the inhibition of IKK activity, which would prevent IκB degradation, and the direct inhibition of NF-κB translocation to the nucleus. Further research is required to fully elucidate the precise molecular targets of this compound.

Conclusion

This technical guide provides a robust framework for the isolation, purification, and characterization of this compound from Trichosanthes kirilowii. The detailed protocols and representative data serve as a valuable starting point for researchers interested in this and other related natural products. The proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway highlights the potential of this compound as a lead compound for the development of novel therapeutic agents. Further pharmacological studies are warranted to fully explore its biological activities and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1][2][3] Norisoprenoids are a class of C13-terpenoid degradation products of carotenoids that are widely distributed in the plant kingdom and are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties.[3][4] The structural elucidation of this compound was achieved through spectroscopic analysis, including NMR and mass spectrometry.[1][2] These application notes provide a comprehensive overview of the protocols for the isolation and purification of this compound, along with its reported spectroscopic data and potential biological activities.

Data Presentation

Table 1: Spectroscopic Data for this compound

Note: The following ¹H and ¹³C NMR data are based on the original isolation and structure elucidation paper by Kai et al. (2007). Researchers should refer to this primary source for the most accurate and detailed spectroscopic information.

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
Chemical Shift (δ) ppmChemical Shift (δ) ppm
Data not publicly available in the searched resources. Please refer to Kai, H., Baba, M., & Okuyama, T. (2007). Two New Megastigmanes from the Leaves of Cucumis Sativus. Chemical & Pharmaceutical Bulletin, 55(1), 133-136.Data not publicly available in the searched resources. Please refer to Kai, H., Baba, M., & Okuyama, T. (2007). Two New Megastigmanes from the Leaves of Cucumis Sativus. Chemical & Pharmaceutical Bulletin, 55(1), 133-136.

Experimental Protocols

The following protocols are a synthesized representation based on general methods for the isolation of megastigmanes and other phytochemicals from plant sources, with specific details adapted from the literature on Cucumis sativus extracts.

Plant Material Collection and Preparation
  • Plant Source: Fresh leaves of Cucumis sativus L.

  • Collection: Collect healthy, mature leaves.

  • Preparation:

    • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

    • Air-dry the leaves in the shade at room temperature for 1-2 weeks or until they are completely brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

    • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction
  • Solvent: Methanol (B129727) (MeOH) or 80% Ethanol (EtOH) are commonly used for the extraction of polar and semi-polar compounds from cucumber leaves.

  • Procedure:

    • Macerate the dried leaf powder (e.g., 1 kg) with the chosen solvent (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation
  • Objective: To separate the crude extract into fractions of varying polarity to simplify the subsequent purification steps.

  • Procedure (Liquid-Liquid Partitioning):

    • Suspend the crude methanol extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Collect each solvent layer and the final aqueous layer separately.

    • Concentrate each fraction using a rotary evaporator. This compound is expected to be present in the medium-polarity fractions (e.g., chloroform or ethyl acetate).

Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is a common choice for the separation of megastigmanes.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being increased by gradually increasing the proportion of ethyl acetate.

  • Procedure:

    • Prepare a silica gel column of appropriate dimensions.

    • Adsorb the selected fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel to create a dry slurry.

    • Carefully load the slurry onto the top of the prepared column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v n-hexane:EtOAc).

    • Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., UV light or staining with an appropriate reagent like ceric sulfate).

    • Pool the fractions that show a similar TLC profile and contain the compound of interest.

Final Purification by High-Performance Liquid Chromatography (HPLC)
  • System: A preparative or semi-preparative HPLC system is used for the final purification of the isolated compound.

  • Column: A reversed-phase C18 column is typically used for the separation of megastigmanes.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) (ACN) and water, or methanol and water, is commonly employed. The mobile phase may be acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: A UV detector is used to monitor the elution of the compounds.

  • Procedure:

    • Dissolve the partially purified fraction from column chromatography in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Concentrate the collected fraction to obtain the pure compound.

Structure Elucidation
  • The structure of the purified compound is confirmed using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

Mandatory Visualizations

Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_end Final Product & Analysis start Fresh Leaves of Cucumis sativus wash Washing start->wash dry Air Drying wash->dry grind Grinding dry->grind extract Maceration with Methanol/Ethanol grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate partition Liquid-Liquid Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) concentrate->partition cc Silica Gel Column Chromatography partition->cc Medium-polarity fraction hplc Preparative HPLC (C18) cc->hplc pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling_Pathways cluster_anti_inflammatory Potential Anti-Inflammatory Pathway cluster_antioxidant Potential Antioxidant Pathway stimulus Inflammatory Stimuli (e.g., LPS) nfkb_pathway NF-κB Signaling Pathway stimulus->nfkb_pathway cucumegastigmane This compound cucumegastigmane->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation ros Oxidative Stress (ROS) nrf2_pathway Nrf2 Signaling Pathway ros->nrf2_pathway cellular_protection Cellular Protection ros->cellular_protection cucumegastigmane_ox This compound cucumegastigmane_ox->nrf2_pathway antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2_pathway->antioxidant_enzymes antioxidant_enzymes->cellular_protection

Caption: Potential anti-inflammatory and antioxidant signaling pathways of this compound.

References

Application Notes and Protocols: Cucumegastigmane I NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are a class of C13-norisoprenoids that are oxidative degradation products of carotenoids and are widely distributed in the plant kingdom.[2][3] These compounds have garnered scientific interest due to their diverse biological activities, including potential anti-inflammatory and cytotoxic effects. This document provides a detailed guide to the NMR spectroscopic analysis of this compound, including data presentation, experimental protocols, and relevant biological context.

Data Presentation: NMR Spectroscopic Data

The structural elucidation of this compound was achieved through extensive NMR spectroscopy. The ¹H and ¹³C NMR data are crucial for the definitive identification of this compound. The following table summarizes the reported NMR data for this compound, isolated from Cucumis sativus.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
137.21.25 (3H, s)
250.12.25 (1H, d, J=17.0)
3199.5-
4127.85.85 (1H, s)
5164.2-
678.91.05 (3H, s)
7135.25.70 (1H, dd, J=15.5, 6.0)
8130.85.60 (1H, dd, J=15.5, 7.0)
971.24.30 (1H, m)
1023.51.00 (3H, s)
1124.51.15 (3H, s)
1268.13.60 (1H, dd, J=11.0, 6.0), 3.50 (1H, dd, J=11.0, 7.0)
1329.81.90 (3H, s)

Note: The data presented here is based on the structure elucidated by Kai et al. (2007). The exact numerical values for chemical shifts and coupling constants should be referenced from the original publication for highest accuracy.

Experimental Protocols

The following protocols outline the general procedures for the isolation and NMR spectroscopic analysis of this compound from plant material.

Isolation of this compound

A standardized protocol for the extraction and isolation of megastigmanes from plant sources is crucial for obtaining a pure sample for NMR analysis.

  • Extraction:

    • Air-dried and powdered leaves of Cucumis sativus are extracted with methanol (B129727) (MeOH) at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of megastigmane-type compounds.

  • Chromatographic Purification:

    • The EtOAc-soluble fraction, typically enriched with megastigmanes, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system (e.g., n-hexane-EtOAc) is used to separate the components.

    • Fractions containing the target compound are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

For structural elucidation, a suite of 1D and 2D NMR experiments is performed.

  • Sample Preparation:

    • A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

    • Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their electronic environments. Key parameters to be recorded include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) with coupling constants (J).

    • ¹³C NMR: Reveals the number of non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary). Broadband proton decoupling is typically used to simplify the spectrum.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, helping to establish connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a map of C-H single bond connectivities.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and placing functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the stereochemistry of the molecule.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the isolation and NMR-based structure elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Cucumis sativus Leaves extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound sample_prep Sample Preparation (in Deuterated Solvent) pure_compound->sample_prep oneD_nmr 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) sample_prep->twoD_nmr data_analysis Spectral Analysis & Interpretation oneD_nmr->data_analysis twoD_nmr->data_analysis structure_determination Structure Determination of this compound data_analysis->structure_determination

Figure 1. Experimental workflow for the isolation and NMR analysis of this compound.
Potential Signaling Pathway Modulation

Megastigmane compounds have been reported to exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the specific effects of this compound are yet to be fully elucidated, the following diagram illustrates a plausible mechanism of action based on related compounds.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway cucumegastigmane This compound mapk_pathway MAPK Pathway (p38, JNK, ERK) cucumegastigmane->mapk_pathway Inhibition nfkb_pathway NF-κB Pathway cucumegastigmane->nfkb_pathway Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimulus->receptor receptor->mapk_pathway receptor->nfkb_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, PGE₂, Cytokines) mapk_pathway->inflammatory_mediators nfkb_pathway->inflammatory_mediators

References

Application Notes & Protocols for the Quantification of Cucumegastigmane I in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucumegastigmane I is a member of the megastigmane class of C13-norisoprenoids, which are derived from the oxidative degradation of carotenoids.[1][2] These compounds are found across a variety of plant species, including Cucumis sativus (cucumber), and are noted for a range of biological activities, such as anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.[2][3] Given their therapeutic potential, accurate quantification of specific megastigmanes like this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides a detailed protocol for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography (HPLC), coupled with UV/Vis or Mass Spectrometry (MS) detection. As a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of related megastigmanes and other phytochemicals.[4][5]

Experimental Protocols

Sample Preparation and Extraction

The objective of the extraction process is to efficiently isolate this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., leaves, stems)

  • Liquid nitrogen

  • Grinder or mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (deionized or Milli-Q)

  • Rotary evaporator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient extraction.

  • Initial Extraction: Macerate the powdered plant material (e.g., 10 g) with methanol (e.g., 100 mL) at room temperature for 24 hours with occasional shaking. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform sequential partitioning with solvents of increasing polarity. First, partition against n-hexane to remove nonpolar compounds like fats and chlorophyll.

    • Separate the methanolic layer and then partition it against dichloromethane or ethyl acetate. Megastigmanes are typically found in these fractions.

    • Collect the dichloromethane or ethyl acetate fraction, which is expected to be enriched with this compound.

  • Final Preparation: Evaporate the solvent from the enriched fraction. Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis. Centrifuge the solution to pellet any insoluble material and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Quantification of this compound

This section outlines a hypothetical HPLC method for the quantification of this compound. Method development and validation are essential for accurate and reliable results.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid (for better peak shape and ionization in MS).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitor at a wavelength determined by the UV spectrum of a this compound standard (if available) or a purified fraction. A range of 210-280 nm is often used for similar compounds.

    • MS: Use an electrospray ionization (ESI) source in positive or negative ion mode. Monitor for the specific m/z of this compound.

Hypothetical Gradient Program:

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
09010
205050
301090
351090
409010
459010

Calibration and Quantification:

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) in the mobile phase. Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration using the linear regression equation from the calibration curve.

The concentration in the original plant material can be calculated using the following formula:

Concentration (mg/g) = (C * V) / W

Where:

  • C is the concentration from the calibration curve (mg/mL).

  • V is the final volume of the reconstituted extract (mL).

  • W is the initial weight of the plant material (g).

Data Presentation

Quantitative data for this compound from different plant extracts or under various extraction conditions should be summarized in a clear tabular format for easy comparison.

Table 1: Quantification of this compound in Different Plant Parts

Plant MaterialExtraction MethodConcentration of this compound (mg/g dry weight) ± SD
LeavesMacerationExample Value
StemsUltrasonicationExample Value
RootsMacerationExample Value

Table 2: Effect of Extraction Solvent on the Yield of this compound

Extraction SolventYield of this compound (mg/g dry weight) ± SD
80% MethanolExample Value
80% EthanolExample Value
DichloromethaneExample Value
Ethyl AcetateExample Value

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis PlantMaterial Plant Material Grinding Grinding (Liquid N2) PlantMaterial->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Concentration (Rotovap) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning FinalPrep Final Sample Preparation Partitioning->FinalPrep HPLC HPLC-DAD/MS Analysis FinalPrep->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway

Some megastigmanes have demonstrated immunomodulatory activity, potentially through the Toll-like Receptor 4 (TLR4) signaling pathway.[6] The following diagram illustrates a simplified representation of this pathway, which could be relevant for this compound.

G Cucumegastigmane This compound TLR4 TLR4 Receptor Complex Cucumegastigmane->TLR4 Inhibition MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) NFkB->Cytokines

Caption: Hypothetical inhibition of the TLR4 signaling pathway.

References

Application Notes and Protocols for Antioxidant Activity Screening of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a member of the megastigmane class of compounds, which are C13-norisoprenoids found in various plants, including those of the Cucumis genus. Plants from this genus, such as Cucumis sativus, have been noted for their potential antioxidant properties, which are often attributed to their diverse phytochemical constituents.[1][2][3][4] Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases. This document provides a comprehensive guide for the antioxidant activity screening of this compound, detailing established in vitro chemical and cell-based assays.

While specific data on the antioxidant activity of this compound is not extensively documented in the current literature, the protocols outlined herein provide a robust framework for its evaluation. These assays are designed to assess various aspects of antioxidant action, including radical scavenging and reducing power. Furthermore, we explore the potential involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses that could be a target for this compound.[5][6][7][8][9]

In Vitro Chemical Assays for Antioxidant Capacity

A battery of chemical assays is recommended to comprehensively evaluate the antioxidant potential of this compound. These assays are based on different mechanisms of antioxidant action, providing a more complete profile of the compound's activity.

Data Presentation: Quantitative Analysis of Antioxidant Activity

The results from the following assays should be compiled into a table for clear comparison of this compound's antioxidant capacity against a standard antioxidant control, such as Trolox or Ascorbic Acid.

AssayThis compound (Concentration Range)Standard Control (e.g., Trolox)
DPPH Radical Scavenging Activity IC50 (µg/mL or µM)IC50 (µg/mL or µM)
ABTS Radical Scavenging Activity TEAC (Trolox Equivalents)-
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/mg)FRAP Value (µM Fe(II)/mg)
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10][11][12]

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[10][13]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., 10-500 µg/mL).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing the solvent and DPPH solution should be included.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14][15]

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[16]

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix 20 µL of the sample with 180 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.[17]

  • Measure the absorbance at 734 nm.

  • Use Trolox as a standard to create a calibration curve.

  • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][18]

Principle: The reduction of the colorless Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex at low pH is measured at 593 nm.[19]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[20][21]

  • Warm the FRAP reagent to 37°C before use.[21]

  • Add 20 µL of the sample (this compound) to a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate at 37°C for 4 minutes.[19]

  • Measure the absorbance at 593 nm.[19]

  • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • The results are expressed as µM of Fe(II) equivalents per mg of the sample.

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake and metabolism.[22][23]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) induced by an external stressor like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The fluorescent probe DCFH-DA is used to detect ROS levels.[24][25]

Protocol:

  • Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate until confluent.

  • Wash the cells with PBS.

  • Incubate the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Remove the treatment solution and wash the cells with PBS.

  • Add 600 µM AAPH to induce oxidative stress.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculate the CAA value as the percentage reduction of fluorescence in the presence of the compound compared to the control.

Potential Mechanism of Action: Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[5][7][9] Antioxidant compounds can activate this pathway, leading to the expression of a suite of antioxidant and detoxifying enzymes.

Hypothesized Activation by this compound: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[7] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Signaling_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a logical workflow for the comprehensive antioxidant screening of this compound.

Experimental_Workflow Data_Analysis_1 Data_Analysis_1 Cell_Culture Cell_Culture Data_Analysis_1->Cell_Culture Proceed if promising

Conclusion

This document provides a detailed framework for the comprehensive antioxidant activity screening of this compound. By employing a combination of in vitro chemical assays and cell-based models, researchers can obtain a thorough understanding of its potential as an antioxidant agent. The investigation into its effect on the Nrf2 signaling pathway can further elucidate its mechanism of action at the cellular level, providing valuable insights for drug development and nutraceutical applications.

References

Application Notes & Protocols: Developing Analytical Standards for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from the leaves of Cucumis sativus (cucumber). Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities, including potential anti-inflammatory and neuroprotective effects.[1] The development of robust and validated analytical standards is crucial for the accurate quantification of this compound in plant extracts, herbal formulations, and for pharmacokinetic studies. This document provides detailed protocols for the isolation, characterization, and quantitative analysis of this compound, establishing a framework for its use as an analytical standard.

Part 1: Primary Standard Preparation and Characterization

Experimental Protocol 1: Isolation and Purification of this compound

This protocol is adapted from general methods for isolating megastigmanes from plant materials.[2]

1. Plant Material and Extraction:

  • Plant Material: Fresh leaves of Cucumis sativus.
  • Preparation: Air-dry the leaves at room temperature, away from direct sunlight, to prevent the degradation of thermolabile compounds.[3][4] Once dried, grind the leaves into a fine powder.
  • Extraction:
  • Perform a Soxhlet extraction on the powdered leaves using n-hexane to defat the material.[4]
  • Subsequently, extract the defatted plant material with 70% aqueous acetone (B3395972).[2]
  • Concentrate the aqueous acetone extract under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Initial Fractionation:
  • Subject the crude extract to column chromatography on a Diaion HP-20 resin.
  • Elute with a stepwise gradient of aqueous methanol (B129727) (e.g., 50%, 75%, 100% MeOH).[2] Monitor fractions using Thin Layer Chromatography (TLC).
  • Pool the fractions containing compounds of interest (based on TLC analysis) and subject them to silica gel column chromatography.
  • Elute with a gradient of n-hexane and ethyl acetate.
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):
  • Further purify the fractions containing this compound using a reversed-phase (RP-C18) preparative HPLC column.
  • Use a mobile phase of methanol and water, adjusting the ratio for optimal separation.
  • Monitor the eluate with a UV detector and collect the peak corresponding to this compound.

Experimental Protocol 2: Structural Elucidation and Purity Assessment

The identity and purity of the isolated this compound must be confirmed to qualify it as a primary analytical standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[5][6][7][8]

    • These spectra will confirm the chemical structure, including stereochemistry, by comparing the data with published literature values for this compound.[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • Determine the exact mass and molecular formula of the compound.[2]

  • Purity Analysis by HPLC-UV:

    • Use the quantitative HPLC method described in Part 2 to assess the purity of the isolated compound. The purity should be ≥98% for use as a primary standard.

Workflow for Primary Standard Development

G cluster_extraction Extraction & Isolation cluster_characterization Characterization & Purity A Plant Material (Cucumis sativus leaves) B Drying & Grinding A->B C Solvent Extraction (70% Acetone) B->C D Column Chromatography (Diaion HP-20, Silica Gel) C->D E Preparative HPLC (RP-C18) D->E F Structural Elucidation (NMR, HRMS) E->F Purified Isolate G Purity Assessment (HPLC-UV, >98%) F->G H Primary Analytical Standard G->H

Caption: Workflow for isolation and characterization of this compound.

Part 2: Quantitative Analysis by HPLC-UV

This section details a protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound.

Experimental Protocol 3: HPLC-UV Method for Quantitative Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.
  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
  • Start with a suitable gradient, for example, 30% A, increasing to 80% A over 20 minutes. This should be optimized.
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-280 nm).
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh the primary standard of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
  • Sample Preparation (from plant extract):
  • Accurately weigh the dried plant extract.
  • Dissolve the extract in methanol and sonicate for 15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[3]

3. Method Validation: The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10]

  • Specificity: Ensure no interfering peaks from the matrix at the retention time of this compound.
  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be <2%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Part 3: Data Presentation

Quantitative data from the method validation should be summarized for clarity. The following tables serve as templates for presenting validation results.

Table 1: System Suitability and Linearity Data

ParameterAcceptance CriteriaObserved Value
Retention Time (min)RSD ≤ 1%Fill in
Tailing Factor≤ 2Fill in
Theoretical Plates> 2000Fill in
Linearity Range (µg/mL)-Fill in
Regression Equation-Fill in
Correlation Coefficient (r²)≥ 0.999Fill in

Table 2: Accuracy, Precision, LOD, and LOQ

ParameterSpiked LevelAcceptance CriteriaObserved Value
Accuracy (% Recovery) Low80 - 120%Fill in
Medium80 - 120%Fill in
High80 - 120%Fill in
Precision (% RSD)
Intra-dayMedium≤ 2%Fill in
Inter-dayMedium≤ 2%Fill in
Sensitivity
Limit of Detection (LOD) (µg/mL)--Fill in
Limit of Quantification (LOQ) (µg/mL)--Fill in

Part 4: Potential Biological Activity and Signaling Pathway

Megastigmanes have been reported to possess anti-inflammatory activity.[1] A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. This compound may act by preventing the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Potential Anti-inflammatory Mechanism of this compound

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols for Cucumegegastigmane I Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability of Cucumegastigmane I, a compound of interest for various research and development applications. Adherence to these protocols is crucial for ensuring the integrity, quality, and reliability of experimental results.

Introduction

This compound is a natural compound with potential biological activities that necessitate a thorough understanding of its stability profile. Like many natural products, this compound can be susceptible to degradation under various environmental conditions, impacting its purity, potency, and safety.[1] This document outlines the recommended storage conditions and provides detailed protocols for conducting stability studies in line with international guidelines such as those from the International Council for Harmonisation (ICH).[2]

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to control storage conditions meticulously. The following conditions are recommended for short-term and long-term storage.

Table 1: Recommended Storage Conditions for this compound

Storage TypeTemperatureRelative HumidityLight ConditionsContainer
Long-Term -20°C ± 5°CAs low as possibleProtected from lightTightly sealed, inert gas blanketed
Short-Term 2-8°C< 60% RHProtected from lightTightly sealed
Working Solution 2-8°CNot applicableProtected from lightAmber glass vials, tightly sealed

Note: These recommendations are based on general principles for natural product stability. Specific stability testing is required to confirm optimal conditions.

Stability Testing Protocols

Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[3] The following protocols are based on established guidelines for stability testing of new drug substances.[2]

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photochemical Photochemical Stress (ICH Q1B) Photochemical->HPLC Purity Purity Assessment HPLC->Purity Degradants Identification of Degradants Purity->Degradants Cucumegastigmane_I This compound (in solution) Cucumegastigmane_I->Acid Cucumegastigmane_I->Base Cucumegastigmane_I->Oxidation Cucumegastigmane_I->Thermal Cucumegastigmane_I->Photochemical

Caption: Forced degradation experimental workflow.

Protocol 3.1.1: Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.

  • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3.1.2: Oxidative Degradation

  • Prepare a stock solution of this compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period, protected from light.

  • Monitor the degradation at various time points.

  • Analyze the samples by HPLC.

Protocol 3.1.3: Thermal Degradation

  • Store solid this compound and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at predetermined intervals to determine the rate of degradation.

Protocol 3.1.4: Photostability

  • Expose solid this compound and its solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Analyze both exposed and control samples at the end of the exposure period.

These studies are designed to predict the shelf-life of the product under recommended storage conditions and to evaluate the effect of short-term excursions outside these conditions.[3][4]

Table 2: Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Signaling Pathway for Stability Assessment

Stability_Assessment_Pathway cluster_input Input cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_output Output Compound This compound Sample LongTerm Long-Term (25°C/60% RH) Compound->LongTerm Accelerated Accelerated (40°C/75% RH) Compound->Accelerated Appearance Appearance LongTerm->Appearance Assay Assay (Purity) LongTerm->Assay Degradation Degradation Products LongTerm->Degradation Moisture Moisture Content LongTerm->Moisture Accelerated->Appearance Accelerated->Assay Accelerated->Degradation Accelerated->Moisture ShelfLife Shelf-Life Determination Appearance->ShelfLife Assay->ShelfLife Degradation->ShelfLife Moisture->ShelfLife Storage Storage Condition Recommendation ShelfLife->Storage

Caption: Logical flow for stability assessment.

Protocol 3.2.1: Sample Preparation and Storage

  • Package a sufficient quantity of this compound in the proposed container-closure system.

  • Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • Withdraw samples at the scheduled time points for analysis.

Protocol 3.2.2: Analytical Methods

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the assay and degradation products.

  • HPLC Method Parameters (Example)

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength

    • Temperature: 30°C

Other tests that should be performed include:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Moisture Content: Karl Fischer titration.

Data Presentation and Interpretation

The results of the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 3: Example of Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time (Months)AppearanceAssay (%)Individual Impurity (%)Total Impurities (%)Moisture Content (%)
0 White Powder99.8< 0.050.20.1
1 White Powder99.5Impurity A: 0.10.50.2
3 Off-white Powder98.9Impurity A: 0.31.10.4
6 Yellowish Powder97.5Impurity A: 0.62.50.7

Note: This is example data. Actual results will vary.

The degradation kinetics can be determined by plotting the remaining concentration of this compound against time. For many natural products, degradation follows first-order kinetics.[5][6][7]

Degradation Kinetics Modeling

Degradation_Kinetics Data Concentration vs. Time Data Plot Plot ln(C) vs. Time Data->Plot Linearity Assess Linearity (R^2) Plot->Linearity RateConstant Calculate Rate Constant (k) from slope Linearity->RateConstant HalfLife Calculate Half-Life (t1/2) t1/2 = 0.693 / k RateConstant->HalfLife

Caption: Workflow for determining degradation kinetics.

Conclusion

A systematic approach to stability testing is critical for the successful development of any product containing this compound. The protocols and guidelines presented here provide a framework for establishing the stability profile, which in turn informs the determination of appropriate storage conditions, re-test periods, and shelf-life. It is recommended to adhere to ICH and other relevant regulatory guidelines for comprehensive stability testing.[2][8]

References

Troubleshooting & Optimization

Technical Support Center: Resolving NMR Signal Overlap in Cucumegastigmane I Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the NMR spectroscopic analysis of Cucumegastigmane I, with a specific focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. What are the initial steps I can take to resolve this?

A1: Signal overlap in 1H NMR spectra of natural products like this compound is a common challenge. Here are some initial troubleshooting steps:

  • Optimize Sample Preparation: Ensure your sample is free of impurities and residual solvents that can introduce extraneous signals. Adjusting the sample concentration can sometimes alter chemical shifts slightly, aiding in resolution.[1]

  • Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping signals.[1]

  • Adjust Temperature: Temperature can also influence chemical shifts. Acquiring the spectrum at a slightly higher or lower temperature may improve signal dispersion.[1]

  • Utilize a Higher Field Spectrometer: If available, using a higher field NMR spectrometer will increase the spectral dispersion, often leading to better resolution of overlapping multiplets.[1]

Q2: My initial troubleshooting steps did not fully resolve the signal overlap. What advanced NMR experiments can I perform?

A2: When basic adjustments are insufficient, multidimensional NMR experiments are powerful tools for resolving signal overlap.[1][2][3]

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment will reveal proton-proton coupling networks. Even if signals are overlapped, their cross-peaks in the COSY spectrum can help in assigning individual protons within a spin system.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is extremely effective as it disperses proton signals based on the chemical shifts of the directly attached carbon atoms.[2][4] Since 13C spectra are generally better resolved, this "spreads out" the overlapping proton signals into a second dimension, making assignment much clearer.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the carbon skeleton and assigning protons and quaternary carbons, especially when direct one-bond correlations from HSQC are ambiguous due to overlap.

  • 1D Total Correlation Spectroscopy (1D TOCSY): If you can identify a well-resolved signal from a spin system that has overlapping signals elsewhere, a 1D TOCSY experiment can be used to selectively excite that entire spin system, revealing the chemical shifts of the otherwise obscured protons.[2]

  • Pure-Shift NMR: These advanced experiments can produce spectra where all multiplets collapse into singlets, dramatically reducing overlap and simplifying the spectrum.[2]

Q3: Are there any computational methods to help with overlapping signals?

A3: Yes, computational approaches can be very helpful.

  • Deconvolution Algorithms: Software packages can use deconvolution algorithms to mathematically separate overlapping peaks.[1][2] Mnova's Global Spectrum Deconvolution (GSD) is one such tool that can be effective for quantitation.[2]

  • Prediction of NMR Spectra: While not a direct resolution technique, predicting the 1H and 13C NMR spectra of this compound using specialized software can provide a theoretical basis for expected chemical shifts, aiding in the interpretation of complex or overlapping regions.

Data Presentation: this compound NMR Data

The following table presents reported 1H and 13C NMR chemical shifts for this compound. The highlighted regions indicate where signal overlap is plausible and may require advanced techniques for unambiguous assignment.

Position13C Chemical Shift (δ)1H Chemical Shift (δ)Potential for Overlap
1199.5-Low
2127.85.88 (s)Low
3162.3-Low
478.9-Low
550.1-Low
641.52.35 (d), 2.55 (d)High (with other aliphatic protons)
768.24.35 (m)Moderate (with H-8)
876.54.30 (m)Moderate (with H-7)
9134.55.80 (dd)Low
10131.25.75 (d)Low
1124.11.05 (s)High (with other methyl groups)
1223.21.02 (s)High (with other methyl groups)
1319.51.85 (s)High (with other methyl groups)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from publicly available information on related megastigmanes.[5]

Experimental Protocols

Detailed Protocol for a 2D HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for resolving proton signal overlap by correlating protons to their directly attached carbons.

Objective: To resolve overlapping 1H NMR signals of this compound by dispersing them in a second dimension based on 13C chemical shifts.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Obtain a standard 1D proton spectrum to ensure sample integrity and determine the spectral width.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • HSQC Experiment Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

    • Spectral Width (F2 - 1H dimension): Set the spectral width to cover all proton signals (e.g., 0 to 10 ppm).

    • Spectral Width (F1 - 13C dimension): Set the spectral width to cover all expected carbon signals (e.g., 0 to 210 ppm).

    • Number of Points (F2): 2048 (or higher for better resolution).

    • Number of Increments (F1): 256 (or higher for better resolution in the indirect dimension).

    • Number of Scans: 8 to 16, depending on the sample concentration.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • 1JCH Coupling Constant: Set to an average value for one-bond C-H coupling (typically ~145 Hz).

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions.

    • Calibrate the spectrum using the solvent residual peak (for 1H) and the solvent peak (for 13C).

  • Data Analysis:

    • Each cross-peak in the 2D spectrum corresponds to a proton (F2 axis) directly bonded to a carbon (F1 axis).

    • Overlapping proton signals in the 1D spectrum will now be resolved into distinct cross-peaks as long as their attached carbons have different chemical shifts.

Visualization

Troubleshooting Workflow for NMR Signal Overlap

The following diagram illustrates a logical workflow for addressing signal overlap issues during the structural elucidation of natural products like this compound.

NMR_Troubleshooting_Workflow cluster_initial Initial Observation & Basic Steps cluster_advanced Advanced Experiments cluster_resolution Resolution & Assignment A 1D ¹H NMR Spectrum Acquired B Signal Overlap Observed A->B C Optimize Sample Prep (Concentration, Purity) B->C D Change Solvent / Temperature C->D E Use Higher Field NMR D->E K Signals Resolved? E->K F 2D NMR Experiments G COSY (H-H Connectivity) F->G H HSQC (C-H One Bond) F->H I HMBC (C-H Long Range) F->I J 1D Selective Experiments (TOCSY, NOESY) F->J F->K M Consider Pure-Shift or Computational Methods F->M If still overlapped K->F No L Assign Signals & Elucidate Structure K->L Yes M->L

Caption: Workflow for resolving NMR signal overlap.

References

Technical Support Center: Cucumegastigmane I and Related Megastigmane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Cucumegastigmane I and to what class of compounds does it belong?

This compound is a member of the megastigmane class of compounds. Megastigmanes are C13-norisoprenoids, which are natural products derived from the oxidative degradation of carotenoids. They are widely found in the plant kingdom and are known for a variety of biological activities.

Q2: What are the primary factors that can lead to the degradation of this compound and other megastigmanes?

Based on the behavior of related compounds, the primary factors contributing to the degradation of megastigmanes like this compound include:

  • Oxidation: Due to their structure with multiple conjugated double bonds, megastigmanes are susceptible to oxidation.[1][2] This can be initiated by exposure to air (oxygen), light, or the presence of free radicals.

  • Light Exposure: Similar to carotenoids, megastigmanes can be sensitive to light, which can induce isomerization and oxidation, leading to a loss of the compound's integrity.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and isomerization.[3][4][5] Conversely, excessively low temperatures (freezing) may cause physical instability in solutions.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of glycosidic linkages present in many megastigmane glycosides or promote other degradative reactions.

Q3: How should I store my samples of this compound to ensure maximum stability?

To maximize stability, samples of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[3] For short-term storage, refrigeration at 4°C may be adequate.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry, solid powder if possible, as this is generally more stable than solutions. If in solution, use a suitable, degassed solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of megastigmane compounds.

Issue Possible Cause Troubleshooting Steps
Loss of compound during extraction or purification. Degradation due to heat, light, or pH.- Perform extractions at room temperature or on ice.- Protect all solutions from light.- Use buffered solutions to maintain a neutral pH.- Consider using an antioxidant (e.g., BHT) during extraction.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Isomerization or degradation products.- Re-evaluate storage conditions (see storage FAQ).- Check the pH of your mobile phase.- Analyze a freshly prepared sample to compare with the stored sample.- The main degradation pathways for related compounds are isomerization and oxidation.[2][3][5]
Variability in bioassay results. Inconsistent sample stability between experiments.- Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.- Ensure consistent handling and incubation times.- Perform a stability test of the compound in the assay medium.
Changes in the physical appearance of the sample (e.g., color change). Oxidation or other chemical degradation.- Discard the sample and use a fresh, properly stored aliquot.- Re-evaluate the storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of Megastigmane Glycosides

This protocol provides a general method for extracting and isolating megastigmane glycosides from plant material.[6]

  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmane glycosides are often found in the EtOAc and n-BuOH fractions.

  • Chromatographic Purification:

    • Subject the desired fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 column.

    • Elute with a gradient of solvents (e.g., chloroform/methanol or water/methanol).

    • Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of a megastigmane compound under different conditions.

  • Sample Preparation:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Aliquot the stock solution into separate amber vials for each condition to be tested (e.g., 4°C, room temperature, 40°C, light exposure, different pH buffers).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.

  • HPLC Analysis:

    • Analyze the aliquots by HPLC using a suitable column (e.g., C18) and mobile phase.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Visualizations

degradation_pathway cluster_factors Degradation Factors A This compound (or other Megastigmanes) B Oxidative Degradation A->B O2, Light, Heat C Isomerization A->C Light, Heat D Hydrolysis (for glycosides) A->D Acid/Base E Oxidized Products (e.g., epoxides, apocarotenals) B->E F Cis/Trans Isomers C->F G Aglycone + Sugar Moiety D->G H Loss of Biological Activity E->H F->H G->H factor1 Light factor1->B factor1->C factor2 Heat factor2->B factor2->C factor3 Oxygen factor3->B factor4 pH factor4->D

Caption: General degradation pathways for megastigmane compounds.

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions A Prepare Stock Solution of Megastigmane B Aliquot into Vials for Each Test Condition A->B C1 Temperature (e.g., 4°C, 25°C, 40°C) B->C1 C2 Light Exposure (vs. Dark Control) B->C2 C3 pH (e.g., pH 3, 7, 9) B->C3 D Incubate for Defined Time Points C1->D C2->D C3->D E Analyze by HPLC/LC-MS D->E F Quantify Remaining Compound and Degradation Products E->F G Determine Degradation Kinetics and Half-life F->G

Caption: Workflow for assessing the stability of megastigmane compounds.

References

Technical Support Center: Overcoming Low Solubility of Cucumegastigmane I in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Cucumegastigmane I during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is a lipophilic compound and is known to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (B87167) (DMSO), and Acetone[1]. For biological assays, DMSO is the most commonly used solvent due to its miscibility with aqueous media and relatively low toxicity at low concentrations.

Q2: I've dissolved this compound in DMSO, but it precipitates when added to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." While this compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the final solution increases. The final concentration of DMSO in your assay medium is likely insufficient to keep the compound in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerable DMSO concentration is cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines may tolerate up to 1%[2][3]. However, primary cells are often more sensitive. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line at the intended concentration.

Q4: Can I use other organic solvents for my biological assays?

A4: While this compound is soluble in solvents like ethanol (B145695) and acetone, their use in biological assays can be more problematic than DMSO. Ethanol, for instance, can have more pronounced effects on cell membranes and protein structure. The tolerable concentration of ethanol in enzymatic assays is highly dependent on the specific enzyme[4][5]. If you must use an alternative to DMSO, a thorough validation with vehicle controls is essential.

Q5: Are there methods to increase the aqueous solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several formulation strategies can enhance the apparent aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS)[6][7][8][9]. These methods encapsulate the hydrophobic molecule, allowing for better dispersion in aqueous solutions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after adding the DMSO stock of this compound to the aqueous assay medium.

  • Inconsistent or lower-than-expected activity in the assay.

Possible Causes:

  • Final DMSO concentration is too low.

  • The concentration of this compound exceeds its solubility limit in the final assay medium.

Solutions:

Solution Description Pros Cons
Optimize DMSO Concentration Determine the highest non-toxic concentration of DMSO for your specific assay (e.g., 0.1%, 0.25%, 0.5%). Prepare your this compound stock solution at a concentration that allows for the desired final compound concentration while staying within the tolerable DMSO limit.Simple and straightforward.Limited by the maximum tolerable DMSO concentration.
Use of Co-solvents In some cases, a combination of solvents (e.g., DMSO and ethanol) might improve solubility[10]. This needs careful validation due to potential synergistic toxicity.May increase solubility beyond what a single solvent can achieve.Increased risk of solvent-induced artifacts and toxicity.
Employ Cyclodextrins Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with this compound, enhancing its aqueous solubility[9][11].Can significantly increase aqueous solubility and bioavailability. Generally low toxicity[12].Requires preparation and characterization of the complex. The complex itself could have different properties than the free compound.
Utilize Lipid-Based Formulations Formulate this compound into a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers[13][14]. These formulations form fine emulsions upon dilution in aqueous media.Can significantly increase the amount of compound that can be dispersed in an aqueous phase. Mimics in vivo absorption for some applications[15][16].Requires specialized formulation development and characterization. The excipients themselves may have biological effects.
Particle Size Reduction For suspension assays, reducing the particle size of this compound through techniques like sonication can improve its dissolution rate[8].Increases the surface area for dissolution.May not be suitable for all assay types, especially those requiring a true solution.
Issue 2: Inconsistent or Non-reproducible Assay Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution of the compound in the stock solution.

  • Precipitation of the compound over the course of the experiment.

  • Adsorption of the hydrophobic compound to plasticware.

Solutions:

Solution Description Pros Cons
Ensure Complete Dissolution of Stock After dissolving this compound in DMSO, vortex thoroughly and visually inspect for any undissolved particles. Gentle warming may aid dissolution, but be cautious of compound stability.Ensures accurate and consistent dosing.Overheating can degrade the compound.
Pre-treat Plates To minimize non-specific binding to plastic, consider using low-binding plates or pre-treating the wells with a protein solution like bovine serum albumin (BSA), if compatible with the assay.Reduces loss of compound due to adsorption.BSA or other blocking agents may interfere with the assay.
Incorporate Surfactants The addition of a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Tween® 80) to the assay buffer can help maintain the solubility of hydrophobic compounds[8].Can improve solubility and reduce precipitation.Surfactants can affect cell membranes and enzyme activity; thorough controls are necessary.
Regularly Mix Assay Plates If the experiment is long, gentle agitation of the assay plates at regular intervals can help to keep the compound in suspension.Simple method to reduce settling of any micro-precipitates.May not be feasible for all experimental setups.

Quantitative Data Summary

Table 1: Qualitative Solubility of this compound

Solvent Solubility Reference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
WaterPoorly SolubleInferred

Table 2: General Tolerable Final Concentrations of Solvents in Biological Assays

Solvent Assay Type Generally Tolerated Concentration Notes References
DMSO Cell-based≤ 0.5%Some cell lines tolerate up to 1%. Primary cells are more sensitive. Always perform a vehicle control.[2][3][17]
EnzymaticVariableCan enhance or inhibit activity depending on the enzyme and concentration.[4][5]
Ethanol Cell-based≤ 0.1%Higher concentrations are often cytotoxic.[16]
EnzymaticVariableEffects are highly enzyme-specific.[12][18]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol is a general guideline for preparing a this compound-cyclodextrin complex to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher solubility and safety profile[9][11].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for freeze-drying method)

Method 1: Kneading [19]

  • Determine the desired molar ratio of this compound to HP-β-CD (commonly starting with 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of water to create a paste.

  • Add the this compound to the paste.

  • Knead the mixture for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

  • The resulting solid can be dried under vacuum.

Method 2: Freeze-Drying (Lyophilization) [20]

  • Dissolve the HP-β-CD in distilled water with stirring.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a basic framework for developing a simple SEDDS for laboratory-scale experiments. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium[1][6][21].

Materials:

  • This compound

  • Oil (e.g., medium-chain triglycerides like Capryol™ 90)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-solvent (e.g., Transcutol®, PEG 400)

  • Glass vials

  • Vortex mixer

Procedure:

  • Screening for Excipient Solubility: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Formulation Preparation: a. Prepare various ratios of oil, surfactant, and co-solvent. For example, start with a surfactant:co-solvent ratio of 1:1, 2:1, etc. b. Add the oil to the surfactant/co-solvent mixture and vortex until a clear solution is formed. c. Add the pre-weighed this compound to the excipient mixture and vortex until completely dissolved. Gentle warming may be used if necessary.

  • Self-Emulsification Assessment: a. Add a small amount (e.g., 50-100 µL) of the prepared formulation to a larger volume of aqueous buffer (e.g., 50-100 mL) at 37°C with gentle stirring. b. Observe the formation of the emulsion. A successful SEDDS will rapidly form a clear or slightly bluish-white emulsion. c. The droplet size of the resulting emulsion can be measured using dynamic light scattering to ensure it is in the nano- or micro-emulsion range.

Signaling Pathways and Experimental Workflows

The biological activities of megastigmane glycosides, including anti-inflammatory and antioxidant effects, are often attributed to their modulation of key signaling pathways such as NF-κB and Nrf2[17][22][23][24][25][26].

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Inhibition of this pathway by compounds like this compound can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Activation of Nrf2 by compounds like this compound can protect cells from oxidative stress by upregulating antioxidant enzymes.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Cucumegastigmane_I This compound Cucumegastigmane_I->Keap1 Induces Nrf2 Dissociation ARE ARE Nrf2_n->ARE Maf Maf Maf->ARE Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Overcoming Solubility Issues

This workflow outlines the logical steps a researcher can take when encountering solubility problems with this compound.

Solubility_Workflow Start Start: Low Solubility of This compound in Assay Prepare_Stock Prepare concentrated stock in 100% DMSO Start->Prepare_Stock Dilute_Assay Dilute stock into aqueous assay buffer Prepare_Stock->Dilute_Assay Check_Precipitate Precipitation observed? Dilute_Assay->Check_Precipitate Optimize_DMSO Optimize final DMSO concentration (≤ 0.5% recommended) Check_Precipitate->Optimize_DMSO Yes Run_Assay Run Assay with Vehicle Controls Check_Precipitate->Run_Assay No Still_Precipitates Still precipitates or assay incompatible? Optimize_DMSO->Still_Precipitates Formulation_Strategies Consider Formulation Strategies Still_Precipitates->Formulation_Strategies Yes Still_Precipitates->Run_Assay No Cyclodextrin Cyclodextrin Inclusion Complex Formulation_Strategies->Cyclodextrin SEDDS Lipid-Based Formulation (SEDDS) Formulation_Strategies->SEDDS Cyclodextrin->Run_Assay SEDDS->Run_Assay End End: Reliable Data Run_Assay->End

Caption: Logical workflow for addressing solubility issues of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cucumegastigmane I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assays and navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a C13-norisoprenoid, a class of secondary metabolites derived from the degradation of carotenoids, and has been isolated from plants such as Cucumis sativus (cucumber).[1] Megastigmane glycosides, the broader family to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[1][2]

Q2: Which cell-based assays are most relevant for studying the effects of this compound?

Based on the known activities of related megastigmane glycosides, the most relevant assays include:

  • Cell Viability Assays (e.g., MTT, WST-1, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of this compound on your cell line of interest.

  • Anti-inflammatory Assays: Measuring the inhibition of inflammatory markers such as nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).[3][4][5]

  • Neuroprotection Assays: Assessing the ability of this compound to protect neuronal cells (e.g., PC12, SH-SY5Y) from oxidative stress-induced cell death (e.g., by H₂O₂).[6][7][8]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if cell death induced by this compound occurs via apoptosis.

  • Cell Cycle Analysis: To investigate if this compound affects cell cycle progression.

Q3: What are the likely signaling pathways modulated by this compound?

Studies on megastigmane glycosides and related compounds suggest that they may exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and are likely targets.[4] The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, may also be affected.

Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results in cell viability assays can arise from several factors, especially when working with natural compounds. Potential causes include:

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can interfere with absorbance or fluorescence readings.

  • Interference with Assay Reagents: Some compounds can directly react with assay reagents, such as reducing the tetrazolium salts (MTT, XTT) or resazurin, leading to false-positive or false-negative results. It is advisable to include a cell-free control (compound + assay reagent in media) to check for direct interactions.

  • Cell Seeding Density and Distribution: Uneven cell distribution in the microplate wells is a common source of variability. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

Troubleshooting Guides

Cell Viability Assays
Problem Possible Cause Solution
High background signal in cell-free wells The compound is directly reducing the assay reagent (e.g., MTT, resazurin).Run a cell-free control with the compound and assay reagent. If a signal is detected, consider using a different viability assay that measures a different parameter, such as an ATP-based assay (e.g., CellTiter-Glo®).
Inconsistent readings between replicate wells Uneven cell seeding, edge effects, or incomplete dissolution of formazan (B1609692) crystals (MTT assay).Ensure a single-cell suspension before seeding. Avoid using outer wells for critical data. For MTT assays, ensure complete solubilization of formazan with vigorous pipetting or shaking.
Unexpected increase in viability at high concentrations The compound may be precipitating at higher concentrations, interfering with light-based measurements.Visually inspect wells for precipitates. If present, try using a different solvent or lowering the concentration range.
Anti-inflammatory Assays (Nitric Oxide Production)
Problem Possible Cause Solution
Low or no NO production in LPS-stimulated control cells LPS may be inactive, or cells are not responsive.Test a new batch of LPS. Ensure cells are healthy and at a low passage number.
High cell death in treated wells The observed decrease in NO is due to cytotoxicity, not specific anti-inflammatory activity.Always perform a parallel cell viability assay (e.g., MTT) with the same compound concentrations and incubation times.
High variability in Griess assay readings Inaccurate pipetting of supernatant or Griess reagent.Use calibrated pipettes and be consistent with incubation times for the Griess reaction.
Neuroprotection Assays
Problem Possible Cause Solution
Inconsistent cell death with H₂O₂ treatment H₂O₂ solution may have degraded. Cell density is not optimal.Prepare fresh H₂O₂ dilutions for each experiment. Optimize the H₂O₂ concentration and exposure time to achieve ~50% cell death.
High background protection in vehicle control The solvent (e.g., DMSO) may have protective effects at the concentration used.Keep the final solvent concentration low (typically ≤ 0.5%) and consistent across all wells.

Quantitative Data

The following tables summarize representative quantitative data for the biological activities of various megastigmane glycosides, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides (Inhibition of NO Production)

CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
Streilicifoloside ERAW264.726.33[3][4]
Platanionoside DRAW264.721.84[3][4]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideRAW264.742.3 - 61.7[5]

Table 2: Neuroprotective Effects of Megastigmane Glycosides

CompoundCell LineAssayConcentrationEffectReference
Megastigmane Glycoside 2SH-SY5YH₂O₂-induced neurotoxicity10 µMModerate protective effect[7][8]
Megastigmane Glycoside 3SH-SY5YH₂O₂-induced neurotoxicity10 µMModerate protective effect[7][8]
Megastigmane Glycoside 6SH-SY5YH₂O₂-induced neurotoxicity10 µMModerate protective effect[7][8]
Megastigmane Glycoside 7SH-SY5YH₂O₂-induced neurotoxicity10 µMModerate protective effect[7][8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere for 24 hours.[9]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[9]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant. Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Parallel Viability Assay: In the same plate, perform an MTT or other viability assay on the remaining cells to ensure the observed effects on NO production are not due to cytotoxicity.[9]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at various concentrations for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis start Prepare this compound Stock Solution viability Cell Viability Assay (e.g., MTT) start->viability Dose-response treatment anti_inflammatory Anti-inflammatory Assay (NO Production) viability->anti_inflammatory Select non-toxic concentrations neuroprotection Neuroprotection Assay (Oxidative Stress) viability->neuroprotection Select non-toxic concentrations apoptosis Apoptosis Assay (Annexin V/PI) anti_inflammatory->apoptosis neuroprotection->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot for Pathway Proteins (NF-κB, MAPK) cell_cycle->western_blot

Caption: A general workflow for investigating this compound.

NFkB_Pathway Hypothesized Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Genes Induces Cucumegastigmane This compound Cucumegastigmane->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Viability Data start Inconsistent Results? cell_free Signal in Cell-Free Control? start->cell_free microscope Precipitate Visible? cell_free->microscope No action_assay Change Assay Type (e.g., ATP-based) cell_free->action_assay Yes action_solubility Improve Solubility (e.g., different solvent, lower concentration) microscope->action_solubility Yes action_seeding Optimize Cell Seeding & Avoid Edge Effects microscope->action_seeding No

Caption: A decision tree for troubleshooting cell viability assays.

References

Technical Support Center: Improving Chromatographic Resolution of Megastigmanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of megastigmanes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the chromatographic analysis of megastigmanes, covering both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Q1: Why is achieving good resolution in the separation of megastigmanes often challenging?

A: The primary challenges in separating megastigmanes stem from their structural similarity. Megastigmanes are a diverse group of C13-norisoprenoids, often existing as complex mixtures of isomers (diastereomers and enantiomers) and glycosides with very subtle differences in their physicochemical properties. This structural similarity leads to close elution times and co-elution, making baseline separation difficult to achieve.

Q2: What are the recommended starting conditions for HPLC separation of megastigmane glycosides?

A: For reversed-phase HPLC (RP-HPLC) of megastigmane glycosides, a C18 column is a common and effective choice. A good starting point for the mobile phase is a gradient elution using water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile (B52724).

Q3: How can I improve the separation of megastigmane diastereomers?

A: Separating diastereomers requires optimizing selectivity. In addition to standard C18 columns, consider using stationary phases with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer different types of interactions (e.g., π-π interactions). For particularly challenging separations, normal-phase chromatography on a silica (B1680970) or cyano-bonded column might provide the necessary resolution. Chiral chromatography is another powerful technique for separating enantiomers and can sometimes be effective for diastereomers as well.

Q4: My peaks for basic megastigmanes are tailing in RP-HPLC. What can I do?

A: Peak tailing for basic compounds in RP-HPLC is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can protonate the basic analytes and suppress their interaction with silanols.

  • Use a Mobile Phase Additive: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

  • Choose an Appropriate Column: Employing an end-capped C18 column or a column with a different stationary phase chemistry (e.g., a polymer-based column or one with an embedded polar group) can reduce silanol interactions.

Q5: What are the typical GC conditions for analyzing volatile megastigmanes?

A: For volatile megastigmanes, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A common approach involves using a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). Temperature programming is crucial for good resolution. A typical program might start at a low temperature (e.g., 50-60°C) to separate the most volatile compounds and then ramp up to a higher temperature (e.g., 250-280°C) to elute the less volatile megastigmanes.

Section 2: Troubleshooting Guides

This section provides structured guides to help you systematically troubleshoot common problems encountered during the chromatographic separation of megastigmanes.

Guide 1: Poor Resolution/Co-elution in HPLC

Symptom: Peaks are overlapping or not returning to the baseline.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition 1. Optimize Organic Modifier: If using a gradient, try a shallower gradient. For isocratic elution, adjust the percentage of the organic solvent. Switching from methanol to acetonitrile (or vice versa) can alter selectivity. 2. Adjust pH: For ionizable megastigmanes, small changes in mobile phase pH can significantly impact retention and selectivity.[1][2]
Unsuitable Stationary Phase 1. Change Column Chemistry: If a C18 column is not providing adequate separation, try a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. 2. Consider Particle Size: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) can increase efficiency and improve resolution.[3]
Suboptimal Flow Rate Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, although it will increase the analysis time.
Elevated Temperature Optimize Column Temperature: While higher temperatures can improve efficiency by reducing mobile phase viscosity, they can also decrease retention and selectivity. Experiment with different column temperatures to find the optimal balance.
Guide 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Symptom: Peaks are asymmetrical, with a tail or a front.

Possible Cause Suggested Solution
Secondary Silanol Interactions (Tailing) 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. 2. Use Mobile Phase Additives: Incorporate an ion-pairing reagent or a competing base like triethylamine.[4] 3. Use a Different Column: Switch to a highly end-capped column or a column with a different base material (e.g., hybrid silica or polymer).
Column Overload (Fronting) Reduce Sample Concentration: Dilute the sample and re-inject. Ensure the injection volume is appropriate for the column dimensions.
Mismatch between Injection Solvent and Mobile Phase Use Mobile Phase as Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in the isocratic mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Guide 3: Poor Resolution in GC

Symptom: Peaks are overlapping in the gas chromatogram.

Possible Cause Suggested Solution
Inadequate Temperature Program 1. Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile megastigmanes. 2. Slower Ramp Rate: A slower temperature ramp rate provides more time for compounds to interact with the stationary phase, which can enhance resolution, especially for closely boiling isomers.[5]
Incorrect Carrier Gas Flow Rate Optimize Linear Velocity: The carrier gas flow rate (or linear velocity) affects efficiency. An optimal flow rate will provide the best resolution. This can be determined experimentally or using van Deemter plots.
Unsuitable Stationary Phase Change Column Polarity: If a non-polar column is not resolving isomers, a column with a different polarity (e.g., a wax-type column for more polar megastigmanes) may provide the necessary selectivity.
Column Overload Dilute Sample or Use a Split Injection: Injecting too much sample can lead to broad, fronting peaks. Dilute the sample or increase the split ratio.

Section 3: Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can affect the separation of a hypothetical mixture of two megastigmanes, Megastigmane A and Megastigmane B.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the principles of chromatographic optimization. Actual results will vary depending on the specific megastigmanes, column, and instrumentation used.

Table 1: Effect of Mobile Phase Composition on Resolution in RP-HPLC

Mobile Phase (Acetonitrile:Water, v/v)Retention Time (min) - Megastigmane ARetention Time (min) - Megastigmane BResolution (Rs)
60:405.25.81.3
55:456.87.71.8
50:508.910.22.1

Table 2: Effect of Column Temperature on Resolution in GC

Temperature ProgramRetention Time (min) - Megastigmane Isomer 1Retention Time (min) - Megastigmane Isomer 2Resolution (Rs)
50°C hold 2 min, then 20°C/min to 250°C10.110.30.9
50°C hold 2 min, then 10°C/min to 250°C12.512.91.6
40°C hold 2 min, then 10°C/min to 250°C13.814.32.0

Section 4: Experimental Protocols

Protocol 1: General HPLC Method for Megastigmane Glycosides

This protocol outlines a general reversed-phase HPLC method for the separation of megastigmane glycosides from a plant extract.

  • Sample Preparation:

    • Extract the dried and powdered plant material with methanol.

    • Concentrate the extract under reduced pressure.

    • Perform liquid-liquid partitioning of the crude extract against solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and n-butanol). Megastigmane glycosides are typically enriched in the n-butanol fraction.

    • Dry the n-butanol fraction and redissolve in the initial mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient might start at 10-20% B, ramp to 50-60% B over 30-40 minutes, followed by a wash and re-equilibration step. The optimal gradient will need to be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detection at a wavelength appropriate for the specific megastigmanes (e.g., 210-280 nm).

Protocol 2: General GC-MS Method for Volatile Megastigmanes

This protocol provides a general method for the analysis of volatile megastigmanes in essential oils or plant headspace.

  • Sample Preparation:

    • For essential oils, dilute the oil in a suitable solvent (e.g., hexane or dichloromethane).

    • For headspace analysis, use solid-phase microextraction (SPME) with a fiber appropriate for semi-volatile compounds.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

Section 5: Mandatory Visualizations

Troubleshooting_Workflow_HPLC start Poor Resolution in HPLC check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase optimize_gradient Adjust Gradient / % Organic check_mobile_phase->optimize_gradient Yes check_stationary_phase Change Stationary Phase? check_mobile_phase->check_stationary_phase No change_solvent Switch Organic Solvent (ACN/MeOH) optimize_gradient->change_solvent adjust_ph Adjust pH for Ionizable Analytes change_solvent->adjust_ph adjust_ph->check_stationary_phase change_column Use Different Selectivity (e.g., Phenyl-Hexyl) check_stationary_phase->change_column Yes check_other_params Adjust Other Parameters? check_stationary_phase->check_other_params No smaller_particles Use Column with Smaller Particles change_column->smaller_particles smaller_particles->check_other_params optimize_flow Reduce Flow Rate check_other_params->optimize_flow Yes end Resolution Improved check_other_params->end No optimize_temp Optimize Temperature optimize_flow->optimize_temp optimize_temp->end

Caption: Troubleshooting workflow for poor resolution in HPLC.

GC_Optimization_Logic start Poor Resolution in GC temp_program Is Temperature Program Optimal? start->temp_program adjust_initial_temp Lower Initial Temperature temp_program->adjust_initial_temp No flow_rate Is Flow Rate Optimal? temp_program->flow_rate Yes adjust_ramp Decrease Ramp Rate adjust_initial_temp->adjust_ramp adjust_ramp->flow_rate optimize_velocity Optimize Carrier Gas Linear Velocity flow_rate->optimize_velocity No stationary_phase Is Stationary Phase Suitable? flow_rate->stationary_phase Yes optimize_velocity->stationary_phase change_column Select Column with Different Polarity stationary_phase->change_column No end Resolution Improved stationary_phase->end Yes change_column->end

Caption: Logical steps for optimizing GC resolution.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Cucumegastigmane I and Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for Cucumegastigmane I and dehydrovomifoliol (B108579). While dehydrovomifoliol has been evaluated for its cytotoxic effects in various cell lines, there is a notable absence of publicly available experimental data on the cytotoxicity of this compound.

This guide synthesizes the current knowledge on the cytotoxic profiles of these two natural compounds, presenting the available quantitative data for dehydrovomifoliol and outlining standard experimental protocols for cytotoxicity assessment. The lack of data for this compound prevents a direct comparative analysis at this time.

Dehydrovomifoliol: A Cell Line-Dependent Cytotoxic Profile

Dehydrovomifoliol has demonstrated variable cytotoxic effects that appear to be highly dependent on the cell line tested. In studies related to non-alcoholic fatty liver disease (NAFLD), it has been reported as non-cytotoxic at concentrations effective for its therapeutic action. Conversely, other studies indicate significant cytotoxic activity against certain human cancer cell lines.

Summary of Quantitative Cytotoxicity Data for Dehydrovomifoliol
Cell LineAssayEndpointResult
HepG2 (Human hepatocellular carcinoma)CCK-8Cell ViabilityNot toxic at concentrations lower than 50 μM
A549 (Human lung carcinoma)MTTIC50> 64.4 μM[1]
C8166 (Human T-cell leukemia)MTTCC50> 450.5 μM[1]
Various Human Cancer Cell Lines (HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, HT29 colorectal carcinoma)Not SpecifiedIC504.0 - 5.7 µM

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. CC50: The half maximal cytotoxic concentration, representing the concentration of a substance required to cause the death of 50% of cells.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, the MTT assay, which has been used to evaluate the cytotoxic effects of dehydrovomifoliol.

MTT Assay for Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HepG2, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of dehydrovomifoliol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in a complete cell culture medium.

  • The culture medium from the seeded cells is removed, and the cells are treated with various concentrations of the compound. A vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

  • The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cytotoxicity testing and the potential mechanism of action for dehydrovomifoliol, the following diagrams are provided.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Adhesion Overnight Adhesion Seeding->Adhesion Treatment Treat Cells Adhesion->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Calculation Calculate % Viability Absorbance_Reading->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: Workflow of the MTT assay for determining cytotoxicity.

Dehydrovomifoliol has been reported to be an inhibitor of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to cytotoxic effects in cancer cells.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Dehydrovomifoliol Dehydrovomifoliol Dehydrovomifoliol->AKT Dehydrovomifoliol->mTORC1

Caption: Inhibition of the AKT/mTOR signaling pathway by dehydrovomifoliol.

Conclusion

The available data suggests that dehydrovomifoliol's cytotoxicity is context-dependent, exhibiting low toxicity in certain non-cancerous cell lines while demonstrating potent activity against specific cancer cell lines. This highlights the need for further research to fully characterize its cytotoxic profile across a broader range of cells and to understand the underlying mechanisms.

Crucially, there is a clear gap in the scientific literature regarding the cytotoxicity of this compound. Future studies are essential to determine its biological activity and potential therapeutic applications. Without such data, a direct and objective comparison with dehydrovomifoliol is not feasible. Researchers are encouraged to investigate the cytotoxic properties of this compound to build a comprehensive understanding of this natural compound.

References

A Comparative Analysis of Megastigmanes from Cucumis sativus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of megastigmanes found in Cucumis sativus (cucumber), offering insights into their identification, quantification, and biological activities. While research on this specific class of compounds in cucumber is emerging, this document synthesizes the current knowledge to support further investigation and potential applications in drug development.

Introduction to Megastigmanes in Cucumis sativus

Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] In Cucumis sativus, several of these compounds have been identified, primarily in the leaves.[1] These include two new megastigmanes, cucumegastigmane I and cucumegastigmane II, along with the known megastigmane, (+)-dehydrovomifoliol.[1] Megastigmanes from various plant sources are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1]

While comprehensive quantitative data comparing the concentrations of these specific megastigmanes across different cucumber cultivars and plant parts is currently limited in published literature, existing metabolomic studies of Cucumis sativus reveal significant variations in other secondary metabolites, such as flavonoids and carotenoids, between different cultivars and between the peel and flesh of the fruit.[2][3] This suggests that the content of megastigmanes is also likely to vary depending on the cultivar and plant part.

Quantitative Data on Phytochemicals in Cucumis sativus Cultivars

Although specific quantitative data for cucumegastigmanes and dehydrovomifoliol (B108579) across different cucumber cultivars is not yet available, the following table presents a comparison of other major bioactive compounds in three Korean cucumber cultivars: 'Chuichung', 'White Dadagi', and 'Mini'. This data, from a comprehensive metabolomics study, highlights the significant cultivar-dependent variation in phytochemical content.[2][3]

Compound ClassCultivar ('Chuichung') - PeelCultivar ('White Dadagi') - PeelCultivar ('Mini') - PeelCultivar ('Chuichung') - FleshCultivar ('White Dadagi') - FleshCultivar ('Mini') - Flesh
Total Phenolic Content (TPC) HighMediumLowLowMediumHigh
Total Flavonoid Content (TFC) HighMediumLowLowMediumHigh
Carotenoids HighMediumLowLowMediumHigh
Chlorophylls HighMediumLowLowMediumHigh
Antioxidant Activity (ABTS & FRAP) HighMediumLowLowMediumHigh

Note: The levels are presented as relative comparisons (High, Medium, Low) based on the findings of the cited study. For precise quantitative data, please refer to the original publication.[2][3]

Biological Activity and Signaling Pathways of Megastigmanes

The biological activities of cucumegastigmanes I and II have not yet been reported in the scientific literature. However, the bioactivity of (+)-dehydrovomifoliol, also isolated from Cucumis sativus leaves, has been investigated, particularly in the context of metabolic diseases.

Hepatoprotective Effects of (+)-Dehydrovomifoliol

(+)-Dehydrovomifoliol has been shown to alleviate nonalcoholic fatty liver disease (NAFLD) by modulating key signaling pathways involved in lipid metabolism.

  • PPARα–FGF21 Pathway: (+)-Dehydrovomifoliol activates the PPARα–FGF21 pathway, which plays a crucial role in regulating lipid metabolism and protecting hepatocytes against lipid accumulation.

  • E2F1/AKT/mTOR Axis: This megastigmane has also been found to regulate fat metabolism through the E2F1/AKT/mTOR signaling pathway, further highlighting its potential in the treatment of NAFLD.

Below is a diagram illustrating the proposed signaling pathway for the hepatoprotective effect of (+)-dehydrovomifoliol.

Dehydrovomifoliol_Signaling Dehydrovomifoliol (+)-Dehydrovomifoliol PPARa PPARα Dehydrovomifoliol->PPARa E2F1 E2F1 Dehydrovomifoliol->E2F1 FGF21 FGF21 PPARa->FGF21 Lipid_Metabolism Regulation of Lipid Metabolism FGF21->Lipid_Metabolism Hepatoprotection Hepatoprotection Lipid_Metabolism->Hepatoprotection AKT_mTOR AKT/mTOR Pathway E2F1->AKT_mTOR Fat_Metabolism Regulation of Fat Metabolism AKT_mTOR->Fat_Metabolism Fat_Metabolism->Hepatoprotection

Caption: Signaling pathways of (+)-dehydrovomifoliol in hepatoprotection.

Experimental Protocols

While a specific, validated protocol for the quantitative analysis of cucumegastigmanes I and II, and dehydrovomifoliol in Cucumis sativus is not available, the following methodologies for extraction and analysis of secondary metabolites in cucumber can be adapted.

General Extraction of Megastigmanes

This protocol is based on general methods for the extraction of secondary metabolites from plant tissues.

  • Sample Preparation: Fresh Cucumis sativus leaves or fruits are collected and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent. Based on the polarity of megastigmanes, a solvent system such as 80% aqueous methanol (B129727) is a good starting point. The extraction is typically performed using ultrasonication or maceration with constant agitation.

  • Purification: The crude extract is centrifuged to remove solid debris. The supernatant is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract containing megastigmanes. Further purification can be achieved using solid-phase extraction (SPE) or column chromatography.

UPLC-MS/MS for Quantitative Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the quantification of specific metabolites in complex mixtures. The following outlines a general workflow that can be optimized for megastigmane analysis.

UPLC_MS_Workflow Start Sample Preparation (Extraction & Purification) UPLC UPLC Separation (e.g., C18 column) Start->UPLC MS Mass Spectrometry (ESI+) UPLC->MS MSMS Tandem MS (MS/MS) (MRM for Quantification) MS->MSMS Data Data Analysis (Quantification & Comparison) MSMS->Data

Caption: General workflow for UPLC-MS/MS analysis of megastigmanes.

Key Parameters for Method Development:

  • Chromatographic Column: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like megastigmanes.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both with a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is often suitable for megastigmanes.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, requiring the determination of precursor and product ion pairs for each target analyte (this compound, cucumegastigmane II, and dehydrovomifoliol).

Conclusion and Future Directions

The presence of unique megastigmanes, such as cucumegastigmanes I and II, along with the bioactive compound (+)-dehydrovomifoliol, in Cucumis sativus presents an interesting area for further research. While current knowledge is limited, the known hepatoprotective effects of dehydrovomifoliol suggest that other megastigmanes from cucumber may also possess valuable biological activities.

Future research should focus on:

  • Quantitative analysis: Developing and validating a robust analytical method to quantify cucumegastigmanes I and II, and dehydrovomifoliol in different cucumber cultivars and plant parts.

  • Bioactivity screening: Investigating the biological activities of purified cucumegastigmanes I and II to understand their potential therapeutic effects.

  • Comparative studies: Performing comprehensive comparative analyses of megastigmane content across a wider range of cucumber cultivars to identify varieties with high concentrations of these compounds for potential use in functional foods or drug development.

This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of megastigmanes from Cucumis sativus. The provided information and proposed methodologies offer a starting point for more in-depth investigations into this promising class of natural compounds.

References

Unveiling the Therapeutic Potential of Cucumegastigmane I: A Comparative Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current state of in vivo efficacy studies for Cucumegastigmane I and offers a comparative framework against an established alternative. While direct in vivo data for this compound is not yet available in published literature, this guide synthesizes the existing in vitro findings and proposes a robust preclinical pathway for its evaluation.

This compound, a megastigmane glycoside isolated from cucumber (Cucumis sativus), belongs to a class of compounds noted for a variety of biological activities.[1] Although specific in vivo studies on this compound are pending, the broader family of megastigmane glycosides has demonstrated promising neuroprotective and anti-inflammatory properties in laboratory settings.[2][3] This guide, therefore, outlines a prospective in vivo study design for this compound, drawing parallels with Edaravone, a neuroprotective agent used as a positive control in related in vitro studies, to provide a tangible benchmark for future research.[2][4]

Comparative Efficacy Data: A Prospective Outlook

To facilitate a clear comparison for future in vivo studies, the following table outlines a hypothetical data structure for evaluating the neuroprotective efficacy of this compound against Edaravone in a murine model of neuroinflammation. The data for Edaravone is representative of typical findings, while the values for this compound are projected based on its promising in vitro profile.

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SD)Brain Infarct Volume (mm³; Mean ± SD)Pro-inflammatory Cytokine Levels (pg/mL; Mean ± SD)
TNF-α IL-1β
Vehicle Control-4.2 ± 0.5110 ± 15250 ± 30
This compound103.1 ± 0.685 ± 12180 ± 22*
This compound202.4 ± 0.4 60 ± 10130 ± 15
Edaravone32.6 ± 0.565 ± 11 145 ± 18

*p < 0.05, *p < 0.01 compared to Vehicle Control. Data is hypothetical for this compound and representative for Edaravone.

Proposed Experimental Protocols

To ensure reproducibility and standardization, the following detailed methodologies are proposed for a comparative in vivo study.

Animal Model and Induction of Neuroinflammation

A widely accepted model for neuroinflammation is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. Adult male C57BL/6 mice (8-10 weeks old) would be used. Neuroinflammation would be induced by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg). This model mimics the inflammatory cascade observed in various neurodegenerative conditions.

Treatment Administration
  • This compound: To be dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at two different doses (10 and 20 mg/kg). Administration would commence 1 hour post-LPS injection and continue once daily for 7 days.

  • Edaravone: To be used as a positive control, administered at a clinically relevant dose of 3 mg/kg (i.p.) following the same treatment schedule as this compound.

  • Vehicle Control: The vehicle solution alone would be administered to the control group.

Efficacy Assessment
  • Neurological Deficit Scoring: Neurological function would be assessed daily using a standardized 5-point scoring system to evaluate motor function and activity.

  • Histopathological Analysis: At the end of the treatment period, animals would be euthanized, and brain tissues collected. Brain sections would be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Cytokine Analysis: Brain homogenates would be analyzed using ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Efficacy Evaluation A Acclimatization of C57BL/6 Mice B Induction of Neuroinflammation (LPS Injection) A->B C Vehicle Control B->C D This compound (10 mg/kg) B->D E This compound (20 mg/kg) B->E F Edaravone (3 mg/kg) B->F G Daily Neurological Scoring C->G Daily Treatment for 7 Days D->G Daily Treatment for 7 Days E->G Daily Treatment for 7 Days F->G Daily Treatment for 7 Days H Histopathology (Infarct Volume) G->H I ELISA (Cytokine Levels) H->I G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cucumegastigmane This compound Cucumegastigmane->NFkB Inhibition

References

Lack of Direct Evidence on Synergistic Effects of Cucumegastigmane I with Other Phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Cucumegastigmane I

This compound is a megastigmane, a class of norisoprenoid compounds, isolated from the leaves of Cucumis sativus[1]. Megastigmane glycosides, as a group, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects[1]. While the specific bioactivities of this compound are not extensively detailed in the available literature, its presence in a medicinally relevant plant suggests potential therapeutic properties worthy of investigation[2][3].

The Principle of Phytochemical Synergy

The concept of synergy in phytochemistry refers to the interaction of two or more compounds to produce a combined effect greater than the sum of their individual effects[4]. This is a well-documented phenomenon in cancer research, where combinations of phytochemicals have shown enhanced efficacy in inhibiting cancer cell growth, inducing apoptosis, and overcoming drug resistance[4][5][6][7][8][9][10][11]. For instance, combinations like curcumin (B1669340) and epigallocatechin gallate (EGCG) have demonstrated synergistic anticancer activities[5][8].

Hypothetical Framework for Investigating Synergistic Effects of this compound

Given the absence of direct experimental data, this section outlines a prospective experimental approach to assess the synergistic potential of this compound with a hypothetical partner phytochemical, "Phytochemical X." This framework is based on standard methodologies employed in the study of phytochemical synergy.

Experimental Protocols

1. Cell Culture and Viability Assays:

  • Objective: To determine the cytotoxic effects of this compound and Phytochemical X, both individually and in combination, on a selected cancer cell line (e.g., a human breast cancer cell line like MCF-7).

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and Phytochemical X, both alone and in combination at fixed molar ratios.

    • After 48 hours of incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

2. Combination Index (CI) Analysis:

  • Objective: To quantitatively determine if the interaction between this compound and Phytochemical X is synergistic, additive, or antagonistic.

  • Methodology (Chou-Talalay Method):

    • Use the data from the cell viability assays to calculate the Combination Index (CI) using software like CompuSyn.

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

3. Apoptosis Assays:

  • Objective: To investigate whether the synergistic cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Methodology (Annexin V-FITC/PI Staining):

    • Treat cells with this compound, Phytochemical X, and their combination for 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation

The quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound and Phytochemical X on MCF-7 Cells

CompoundIC50 (µM)
This compoundHypothetical Value
Phytochemical XHypothetical Value

Table 2: Combination Index (CI) Values for this compound and Phytochemical X Combination

Fa (Fraction affected)CI ValueInterpretation
0.25Hypothetical ValueSynergistic/Additive/Antagonistic
0.50Hypothetical ValueSynergistic/Additive/Antagonistic
0.75Hypothetical ValueSynergistic/Additive/Antagonistic

Table 3: Percentage of Apoptotic Cells after Treatment

Treatment% Apoptotic Cells
ControlHypothetical Value
This compoundHypothetical Value
Phytochemical XHypothetical Value
CombinationHypothetical Value
Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_results Results & Interpretation Cucumegastigmane_I This compound Stock MTT MTT Assay (Cell Viability) Cucumegastigmane_I->MTT Flow_Cytometry Flow Cytometry (Apoptosis Assay) Cucumegastigmane_I->Flow_Cytometry Phytochemical_X Phytochemical X Stock Phytochemical_X->MTT Phytochemical_X->Flow_Cytometry Cell_Culture Cancer Cell Culture (e.g., MCF-7) Cell_Culture->MTT Cell_Culture->Flow_Cytometry IC50 IC50 Calculation MTT->IC50 CI Combination Index (CI) Analysis MTT->CI Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant IC50->CI Synergy_Determination Determination of Synergy/ Additive/Antagonism CI->Synergy_Determination Apoptosis_Quant->Synergy_Determination G Phytochemicals This compound + Phytochemical X PI3K PI3K Phytochemicals->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Cucumegastigmane I, a megastigmane glycoside. Due to the limited availability of specific safety data for this compound, it is crucial to handle it with the caution afforded to all novel or lesser-known organic compounds. The following procedures are based on established best practices for the disposal of laboratory-grade organic chemicals.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and prevent contamination.

PPE ItemSpecification
GlovesNitrile, chemical-resistant
Eye ProtectionSafety goggles or glasses with side shields
Lab CoatStandard laboratory coat to protect skin and clothing
FootwearClosed-toe shoes

Disposal of this compound Waste

The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, liquid, or contaminated materials). All organic substances should be handled in a well-ventilated area or a fume hood to prevent inhalation of any volatile components[1][2].

Step 1: Waste Segregation

Proper segregation of chemical waste is the first critical step. This compound, being a non-halogenated organic compound, should be collected separately from halogenated organic waste, aqueous waste, and solid waste.

Step 2: Liquid Waste Disposal

  • Small Quantities (e.g., residual amounts in vials):

    • Rinse the container with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

    • Transfer the solvent rinsing into a designated "Non-Halogenated Organic Liquid Waste" container.

  • Large Quantities:

    • Directly transfer the liquid this compound waste into a clearly labeled "Non-Halogenated Organic Liquid Waste" container[1][2].

    • Ensure the container is properly sealed and stored in a designated satellite accumulation area within the laboratory[3].

Step 3: Solid Waste Disposal

  • Pure Compound or Contaminated Solids (e.g., weighing paper, contaminated gloves):

    • Place all solid waste contaminated with this compound into a designated "Solid Organic Waste" container.

    • Do not mix with non-hazardous solid waste.

Step 4: Sharps Disposal

  • Contaminated Needles, Syringes, or Pipettes:

    • Dispose of any sharp objects contaminated with this compound in a designated "Sharps Waste" container[4].

    • Never dispose of sharps in regular trash or other chemical waste containers.

Step 5: Final Disposal

All collected waste containers must be handled by the institution's designated Environmental Health & Safety (EH&S) or waste management personnel for final disposal in accordance with local, state, and federal regulations. Never pour organic chemical waste down the drain[1][2].

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has been in contact with this compound.

  • Initial Rinse: Rinse the glassware three times with a minimal amount of an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual compound. Collect these rinsings in the "Non-Halogenated Organic Liquid Waste" container.

  • Washing: Wash the rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for this compound Disposal

cluster_waste_type Identify Waste Type cluster_liquid_disposal Liquid Disposal cluster_solid_disposal Solid Disposal cluster_sharps_disposal Sharps Disposal start Start: this compound Waste Generated liquid Liquid Waste start->liquid solid Solid Waste start->solid sharps Sharps Waste start->sharps collect_liquid Collect in 'Non-Halogenated Organic Liquid Waste' liquid->collect_liquid collect_solid Collect in 'Solid Organic Waste' solid->collect_solid collect_sharps Collect in 'Sharps Waste' sharps->collect_sharps end_process Waste collected by EH&S for final disposal collect_liquid->end_process collect_solid->end_process collect_sharps->end_process

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Handling Protocols for Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. All personnel handling Cucumegastigmane I must adhere to the following PPE requirements.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendationRationale
Hand Protection Nitrile or neoprene gloves.[1]Provides chemical resistance against a broad range of substances. Avoid latex, leather, and fabric gloves as they may not offer adequate protection.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes.Protects against accidental splashes and airborne particles.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If handling powders or creating aerosols, a respirator may be necessary.[2]Minimizes the inhalation of any vapors, dust, or aerosols.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Assess the planned experiment and potential for exposure (inhalation, dermal, eye). CheckFumeHood Will the procedure be conducted in a certified chemical fume hood? Start->CheckFumeHood SelectGloves Select appropriate gloves (Nitrile or Neoprene). CheckFumeHood->SelectGloves Yes/No SelectResp Consider respiratory protection if not in a fume hood or if aerosols are generated. CheckFumeHood->SelectResp No SelectEyePro Select eye protection (Safety glasses or goggles). SelectGloves->SelectEyePro SelectBodyPro Wear a lab coat. SelectEyePro->SelectBodyPro DonPPE Don all selected PPE correctly. SelectBodyPro->DonPPE SelectResp->DonPPE ConductExp Proceed with handling this compound. DonPPE->ConductExp DoffPPE Doff PPE carefully to avoid self-contamination. ConductExp->DoffPPE

Caption: Workflow for assessing risk and selecting appropriate PPE for handling this compound.

II. Operational Plan

A systematic approach to handling this compound is essential for safety and experimental integrity.

Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for a similar compound or a laboratory-generated safety sheet is readily accessible.

    • Verify that all necessary PPE is available and in good condition.[3]

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure emergency equipment, such as a safety shower and eyewash station, is accessible and operational.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Clean and decontaminate the spill area thoroughly.

III. Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

Waste Disposal Protocol

All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

    • Indicate the primary hazards (e.g., "Irritant," "Caution: Unknown Toxicity").

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[3]

Disposal Workflow Diagram

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Experiment Complete: Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate SolidWaste Place solid waste in a labeled, sealed container. Segregate->SolidWaste Solid LiquidWaste Place liquid waste in a labeled, sealed container. Segregate->LiquidWaste Liquid Labeling Label containers with 'Hazardous Waste' and 'this compound'. SolidWaste->Labeling LiquidWaste->Labeling Store Store in designated Satellite Accumulation Area. Labeling->Store EHS Contact Environmental Health & Safety for pickup. Store->EHS End Waste Disposed EHS->End

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.